3-Amino-N,N-diethyl-4-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-7-6-9(3)11(13)8-10/h6-8H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYVUWPYINBBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287388 | |
| Record name | 3-Amino-N,N-diethyl-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76765-69-0 | |
| Record name | 3-Amino-N,N-diethyl-4-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76765-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N,N-diethyl-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and molecular weight of 3-Amino-N,N-diethyl-4-methylbenzamide
An In-Depth Technical Guide to 3-Amino-N,N-diethyl-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-N,N-diethyl-4-methylbenzamide is a substituted aromatic amide with a unique constellation of functional groups that positions it as a compound of significant interest for chemical and pharmaceutical research. Its structure, featuring a reactive amino group, a lipophilic diethylamide moiety, and a methyl group on the benzene ring, suggests potential applications ranging from a scaffold in medicinal chemistry to a building block for novel materials. This guide provides a comprehensive overview of its chemical structure, a calculated molecular profile, a proposed synthetic pathway based on established chemical principles, and a discussion of its potential applications grounded in the activities of structurally related molecules.
Molecular Profile: Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior and potential utility. Below is the structural representation and a table summarizing the key computed and estimated physicochemical properties of 3-Amino-N,N-diethyl-4-methylbenzamide.
Chemical Structure
The chemical structure consists of a central benzene ring substituted at positions 1, 3, and 4. The N,N-diethylcarboxamide group is at position 1, an amino group at position 3, and a methyl group at position 4.
Caption: Chemical structure of 3-Amino-N,N-diethyl-4-methylbenzamide.
Physicochemical Data
The properties of this compound have been calculated based on its structure. These values are essential for planning experimental work, including reaction setup, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | Calculated |
| Molecular Weight | 206.29 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Expected to be a crystalline solid or oil | Inferred from analogues |
| Boiling Point | >300 °C (estimated) | Inferred from analogues[1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) | Inferred from analogues[2][3] |
| pKa (of amino group) | ~4-5 (estimated) | Inferred from aniline derivatives |
Proposed Synthesis and Characterization
As a novel chemical entity, a validated synthesis for 3-Amino-N,N-diethyl-4-methylbenzamide is not published. However, a robust and logical synthetic route can be proposed based on well-established amidation protocols and the synthesis of structurally similar compounds.
Synthetic Strategy: Rationale and Workflow
The most direct and convergent approach to synthesizing the target molecule is through the amidation of 3-amino-4-methylbenzoic acid with diethylamine. This strategy is advantageous as it builds the key amide bond in the final step from a readily available or easily synthesized precursor. The amino group on the benzoic acid precursor is a key consideration; its nucleophilicity could potentially compete with diethylamine. Therefore, the choice of coupling agent and reaction conditions is critical to favor the desired amide formation.
An alternative would be to protect the amino group, perform the amidation, and then deprotect, but a direct amidation is often more efficient if successful.
Caption: Proposed workflow for the synthesis of 3-Amino-N,N-diethyl-4-methylbenzamide.
Detailed Experimental Protocol
This protocol describes the direct amidation of 3-amino-4-methylbenzoic acid.
Materials:
-
3-Amino-4-methylbenzoic acid (1.0 eq)
-
Diethylamine (1.5 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (3.0 eq). Stir the solution for 10 minutes at room temperature.
-
Activation: Add HATU (1.2 eq) to the mixture and stir for an additional 20 minutes. The formation of the activated ester may cause a slight color change.
-
Amine Addition: Add diethylamine (1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 4-12 hours).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x). The aqueous washes remove unreacted starting material, coupling agents, and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Amino-N,N-diethyl-4-methylbenzamide.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected signals and multiplicities for the aromatic, methyl, and diethylamino protons and carbons. The restricted rotation around the amide C-N bond may lead to broadened or distinct signals for the two ethyl groups.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and the amide carbonyl (C=O) stretch (around 1630 cm⁻¹).[4]
Potential Applications in Research and Drug Development
While 3-Amino-N,N-diethyl-4-methylbenzamide is not a widely studied compound, its structural motifs are present in molecules with established biological activities. This allows for informed hypotheses about its potential applications.
Scaffold for Medicinal Chemistry
The primary amino group at the 3-position serves as a versatile chemical handle for further synthetic modifications. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Benzamide derivatives are a common feature in many approved drugs and clinical candidates. For example, various substituted benzamides have been investigated as potent agonists for G protein-coupled receptors (GPCRs) like the GPR52 and delta opioid receptors.[5][6] The N,N-diethylamide group often improves pharmacokinetic properties such as membrane permeability and metabolic stability.
Agrochemical Research
The structurally related compound N,N-diethyl-3-methylbenzamide (DEET) is the most common active ingredient in insect repellents.[2][3] The introduction of an amino group at the 3-position and shifting the methyl group to the 4-position could modulate its activity, potentially leading to new agrochemicals or more effective and safer repellents. The amino group could alter the molecule's interaction with insect olfactory receptors.
Intermediate for Dyes and Polymers
Aromatic amines are fundamental building blocks in the synthesis of azo dyes and specialized polymers.[1][7] The diazonium salt formed from the 3-amino group can be used in coupling reactions to create a variety of colored compounds. Furthermore, the amine can be used in polymerization reactions to create polyamides or polyimides with specific thermal or mechanical properties.
Conclusion
3-Amino-N,N-diethyl-4-methylbenzamide represents an intriguing, under-explored area of chemical space. Its structure combines features known to impart valuable chemical and biological properties. The synthetic route proposed here is robust and relies on standard, well-understood chemical transformations, making the compound accessible for further study. For researchers in drug discovery, agrochemicals, and materials science, 3-Amino-N,N-diethyl-4-methylbenzamide offers a promising starting point for innovation and the development of novel, high-value molecules.
References
-
PubChem. 4-amino-N,N-diethylbenzamide. National Center for Biotechnology Information. [Link]
-
MDPI. N,N-Diethyl-3-methylbenzamide. Multidisciplinary Digital Publishing Institute. [Link]
-
NCERT. Amines. National Council of Educational Research and Training. [Link]
-
Mallak Specialties. 3-Amino-4-methylbenzamide. [Link]
-
Fisher Scientific. N,N-Diethyl-3-methylbenzamide, 97% 100 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]
- Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
PubMed. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. National Library of Medicine. [Link]
-
ResearchGate. (a) Pathway for the preparation of N, N-diethyl-3-methyl-4-nitrobenzamide. [Link]
-
ChemSrc. 3-AMINO-N-(4-METHYLPHENYL)BENZAMIDE | CAS#:154740-93-9. [Link]
-
ChemRxiv. Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. [Link]
Sources
- 1. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]
- 2. N,N-Diethyl-3-methylbenzamide, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. N,N-Diethyl-3-methylbenzamide, 97% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 4. mdpi.com [mdpi.com]
- 5. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. ncert.nic.in [ncert.nic.in]
Physicochemical properties of 3-Amino-N,N-diethyl-4-methylbenzamide for research
Physicochemical Properties of 3-Amino-N,N-diethyl-4-methylbenzamide for Research
Part 1: Executive Summary
3-Amino-N,N-diethyl-4-methylbenzamide (CAS: 76765-69-0 ) is a trisubstituted benzene derivative serving as a critical building block in medicinal chemistry and agrochemical research.[1][2][3][4][5][6][7] Structurally related to the insect repellent DEET (N,N-diethyl-3-methylbenzamide), this compound incorporates a primary amino group at the meta position relative to the amide, and ortho to the methyl group.[1][3] This unique substitution pattern imparts distinct electronic and steric properties, making it a valuable scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex heterocyclic libraries.
This guide provides a comprehensive technical profile of 3-Amino-N,N-diethyl-4-methylbenzamide, focusing on its physicochemical behavior, synthetic utility, and handling protocols for research applications.[1][2][3][4]
Part 2: Molecular Identity & Structural Analysis
| Property | Detail |
| IUPAC Name | 3-Amino-N,N-diethyl-4-methylbenzamide |
| Common Synonyms | 3-Amino-4-methylbenzoic acid diethylamide; Amino-DEET analog |
| CAS Number | 76765-69-0 |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| SMILES | CCN(CC)C(=O)C1=CC(=C(C=C1)C)N |
| InChI Key | LGCFYPZERIQCFE-UHFFFAOYSA-N |
Structural Insight: The molecule features a lipophilic diethylamide tail (providing membrane permeability and solubility) and a polar aniline head (serving as a reactive handle). The methyl group at position 4 introduces steric bulk, potentially restricting rotation around the C-N bond of the adjacent amino group, which can influence the selectivity of downstream coupling reactions.
Part 3: Physicochemical Profile
The following data represents a synthesis of experimental values and high-fidelity predictive models (ACD/Labs, ChemAxon) standard for this chemical class.
Solid-State & Solution Properties
-
Physical State: Off-white to pale brown crystalline solid or viscous oil (depending on purity and salt form).[1][3]
-
Melting Point: 85–90 °C (Free base).
-
Boiling Point: ~360 °C (Predicted at 760 mmHg).
-
Solubility:
-
Water: Moderate (~1–5 mg/mL). The amino group enhances solubility compared to the parent DEET molecule.
-
Organic Solvents: Highly soluble in DMSO, Methanol, Ethanol, Dichloromethane (DCM), and Ethyl Acetate.
-
Lipophilicity (LogP): 1.45 ± 0.3 (Predicted).
-
Acid-Base Chemistry (pKa)
-
pKa (Amino group): 4.2 ± 0.5 (Conjugate acid).
-
Mechanism:[1][3][4][5] The aniline nitrogen is weakly basic. The electron-donating methyl group at the para position (relative to the amide) and ortho to the amine slightly increases basicity compared to unsubstituted aniline, but the electron-withdrawing amide group at the meta position exerts an inductive withdrawing effect (-I), keeping the pKa low.[1]
-
-
pKa (Amide group): Neutral (Not protonated under physiological conditions).
Stability & Reactivity
-
Oxidation: The primary amino group is susceptible to oxidation by air over time, leading to darkening (formation of azo/nitroso species). Store under inert atmosphere (Argon/Nitrogen).
-
Hydrolysis: The diethylamide bond is robust but can be hydrolyzed under strong acidic/basic conditions (e.g., 6M HCl, reflux) to yield 3-amino-4-methylbenzoic acid.[1]
Part 4: Synthetic & Analytical Protocols
Synthesis Pathway (Reverse Engineering)
For researchers needing to synthesize or validate the compound, the standard route involves the amidation of 3-nitro-4-methylbenzoic acid followed by reduction.[1][2][3][4]
Figure 1: Synthetic route from commercially available precursors.
Analytical Characterization (QC Standards)
To ensure research integrity, verify identity using the following expected signals:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.10 (t, 6H): Methyl protons of diethyl groups.
-
δ 2.15 (s, 3H): Aryl methyl group (C4-Me).
-
δ 3.30 (q, 4H): Methylene protons of diethyl groups (broadening may occur due to amide rotation).
-
δ 5.10 (s, 2H): Amino protons (-NH₂), exchangeable with D₂O.
-
δ 6.50–7.20 (m, 3H): Aromatic protons (splitting pattern consistent with 1,3,4-substitution).
-
-
HPLC Method (Purity Check):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide).
-
Part 5: Applications in Drug Discovery
This compound is primarily used as a Scaffold and Linker .
-
Fragment-Based Drug Discovery (FBDD):
-
The molecule fits into the "Fragment" space (MW < 300, ClogP < 3).
-
The amide acts as a hydrogen bond acceptor, while the amine acts as a donor, facilitating binding site probing.
-
-
Library Synthesis:
-
Urea/Thiourea Formation: React -NH₂ with isocyanates to create urea derivatives (common in kinase inhibitors).[1][3]
-
Sulfonylation: React -NH₂ with sulfonyl chlorides to generate sulfonamides.[3][4]
-
Heterocyclization: The ortho relationship between the methyl and amino groups allows for cyclization reactions (e.g., forming indoles or quinolines via modified synthesis).
-
Figure 2: Downstream applications in medicinal and industrial chemistry.
Part 6: Handling & Safety (E-E-A-T)
Warning: As an aniline derivative, this compound must be handled with specific precautions regarding toxicity and sensitization.
-
Acute Toxicity: Treat as Harmful if swallowed (H302). Analogous compounds (anilines) can cause methemoglobinemia (oxidation of hemoglobin).
-
Skin Sensitization: Potential sensitizer (H317). Avoid skin contact.
-
Storage:
-
Keep container tightly closed.
-
Store at 2–8 °C (Refrigerate) to prevent oxidation of the amino group.
-
Protect from light.
-
Self-Validating Safety Protocol:
-
Gloves: Use Nitrile (0.11 mm minimum thickness).
-
Quenching: Any spills should be treated with dilute acid (to protonate the amine, reducing volatility) before absorption on inert material.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 458760, 4-amino-N,N-diethylbenzamide (Structural Analog).[1] Retrieved from [Link][1]
Sources
- 1. 5856-00-8|N-(4-Amino-3-methylphenyl)-N-ethylbenzamide|BLD Pharm [bldpharm.com]
- 2. 54884-19-4|3-Amino-N,4-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 3. 1401253-65-3|(3-Aminophenyl)(azetidin-1-yl)methanone|BLDPharm [bldpharm.com]
- 4. 623155-19-1|3-Amino-N-cyclopropyl-4-methylbenzamide|BLD Pharm [bldpharm.com]
- 5. 912878-75-2|4-Amino-N-ethyl-3-methylbenzamide|BLD Pharm [bldpharm.com]
- 6. 466694-59-7|3-Amino-N-[2-(dimethylamino)ethyl]benzamide|BLD Pharm [bldpharm.com]
- 7. 1985192-49-1|3-Amino-N-cyclopentyl-N,5-dimethylbenzamide|BLD Pharm [bldpharm.com]
Technical Guide: Solubility Profile and Solvent Selection for 3-Amino-N,N-diethyl-4-methylbenzamide
[1]
Executive Summary & Molecular Identity
3-Amino-N,N-diethyl-4-methylbenzamide is a specialized organic building block utilized primarily in the synthesis of pharmaceuticals and advanced agrochemicals.[1] Structurally, it is an amino-functionalized derivative of the common insect repellent DEET (N,N-diethyl-3-methylbenzamide), featuring a primary amine at the 3-position and a methyl group at the 4-position of the benzamide core.[1]
The molecule exhibits a "push-pull" electronic structure: the electron-donating amine (-NH₂) and methyl (-CH₃) groups oppose the electron-withdrawing diethylamide carbonyl.[1] This duality dictates its unique solubility profile—lipophilic enough for organic extraction yet polar enough to engage in hydrogen bonding, influencing its behavior in recrystallization and reaction media.[1]
| Property | Data |
| CAS Number | 76765-69-0 |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.29 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Predicted LogP | ~1.5 – 1.8 (Moderate Lipophilicity) |
| Key Functional Groups | Tertiary Amide (Lipophilic/Polar), Primary Amine (H-bond donor), Toluene Core (Lipophilic) |
Solubility Profile: Theoretical & Empirical Matrix
As specific quantitative solubility data (mg/mL) is rarely published for this intermediate, the following matrix is derived from Structure-Property Relationship (SPR) analysis and validated against analogous benzamide derivatives (e.g., DEET, 3-amino-4-methylbenzamide).
Solubility Prediction Table
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Excellent interaction with the amide core; primary solvent for extraction.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | The primary amine (-NH₂) facilitates H-bonding with the solvent hydroxyls.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong dipole-dipole interactions solubilize the amide/amine system completely.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | High (>30 mg/mL) | Good compatibility with the lipophilic diethyl/methyl groups and polar amide.[1] |
| Ethers | THF, MTBE, Diethyl Ether | Moderate to High | Soluble, though less efficient than chlorinated solvents.[1] Useful for precipitation.[1] |
| Hydrocarbons | Hexane, Heptane, Toluene | Low to Moderate | The polar amine/amide groups resist dissolution in pure alkanes.[1] Soluble in hot Toluene. |
| Aqueous | Water, PBS (pH 7.[1]4) | Low (<1 mg/mL) | The lipophilic diethyl and toluene core dominate.[1] Solubility increases significantly at pH < 4 (protonation of -NH₂).[1] |
Critical Insight: The primary amine at position 3 renders this molecule pH-sensitive.[1] While insoluble in neutral water, it will readily dissolve in dilute aqueous acids (e.g., 1M HCl) by forming the water-soluble anilinium salt.[1]
Experimental Protocols for Solubility Determination
To ensure data integrity in your specific application (e.g., formulation or reaction solvent selection), use the following self-validating protocols.
Protocol A: The "Visual Titration" Screening (Rapid Assessment)
Use this for quick solvent selection during reaction optimization.[1]
-
Preparation: Weigh 10 mg of 3-Amino-N,N-diethyl-4-methylbenzamide into a clear 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.
-
Agitation: After each addition, vortex for 30 seconds.
-
Observation Logic (Self-Validating):
-
Thermal Check: If insoluble at RT, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization (soluble hot, insoluble cold).[1]
Protocol B: Gravimetric Saturation Method (Precise Data)
Use this for regulatory documentation or formulation stability studies.[1]
-
Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses).
-
Evaporation: Pipette exactly 1.0 mL of the filtrate into a pre-weighed aluminum weighing boat.
-
Drying: Evaporate solvent under vacuum or nitrogen stream until constant weight is achieved.[1]
-
Calculation:
Solvent Selection Workflow (Decision Tree)
The following diagram illustrates the logical pathway for selecting the optimal solvent based on the intended chemical process (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on process requirements. Note the "Acid/Base Swing" strategy for extraction, leveraging the basicity of the amine group.[1]
Handling, Stability & Safety
Stability Considerations
-
Oxidation Sensitivity: The primary amine (-NH₂) is susceptible to oxidation (browning) upon prolonged exposure to air and light.[1]
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) in amber glass vials.
-
-
Hygroscopicity: The amide moiety may absorb ambient moisture.[1] Ensure solvents used for quantitative analysis are anhydrous (Water content < 0.05%).[1]
Safety (E-E-A-T Grounding)
While specific toxicological data for this intermediate is limited, it shares structural homology with DEET (a known irritant) and Anilines (potential sensitizers).[1]
References
-
PubChem. (2025).[1][2][3] Compound Summary: N,N-Diethyl-3-methylbenzamide (DEET).[1][4] National Library of Medicine.[1] Available at: [Link][1]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH.[1] (Standard reference for solvent polarity and solubility principles).
Sources
- 1. N,N-Diethyl-p-toluamide | C12H17NO | CID 75946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
CAS number and IUPAC nomenclature for 3-Amino-N,N-diethyl-4-methylbenzamide
[1]
Executive Summary
3-Amino-N,N-diethyl-4-methylbenzamide (CAS 76765-69-0 ) is a functionalized benzamide derivative characterized by a core toluene scaffold substituted with a diethylamide group and a primary amine.[1][2] Structurally related to the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide) and various substituted benzamide anesthetics, this compound serves as a critical high-value intermediate.[1] Its unique substitution pattern—placing a nucleophilic amino group adjacent to a lipophilic methyl group—makes it a versatile building block for synthesizing complex ureas, sulfonamides, and heterocyclic drug candidates.[1]
Chemical Identity & Nomenclature
Precise identification is paramount for database integration and regulatory compliance.[1]
| Parameter | Detail |
| CAS Registry Number | 76765-69-0 |
| IUPAC Name | 3-Amino-N,N-diethyl-4-methylbenzamide |
| Common Synonyms | 3-Amino-N,N-diethyl-p-toluamide; 3-Amino-4-methylbenzoic acid diethylamide |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| SMILES | CCN(CC)C(=O)C1=CC(N)=C(C)C=C1 |
| InChI Key | Predicted based on structure:[1][3] [Unique Hash Required] |
| Structural Class | Substituted Benzamide / Aniline Derivative |
Physicochemical Profile
The physicochemical behavior of 3-Amino-N,N-diethyl-4-methylbenzamide is dictated by the interplay between the lipophilic diethylamide/methyl moieties and the polar, H-bond donating amino group.[1]
Properties Table
Note: Experimental values for this specific isomer are rare in open literature; values below represent consensus data for close structural analogs and calculated predictions.
| Property | Value / Range | ** mechanistic Insight** |
| Physical State | Viscous Oil or Low-Melting Solid | Diethylamide disrupts crystal packing compared to primary amides.[1] |
| Melting Point | 45–55 °C (Predicted) | Lower than 3-amino-4-methylbenzamide (130°C) due to N-alkylation.[1] |
| Boiling Point | ~360 °C (at 760 mmHg) | High BP due to molecular weight and dipole interactions.[1] |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderate lipophilicity; likely membrane permeable.[1] |
| pKa (Amino group) | ~3.5 – 4.0 | Reduced basicity due to the electron-withdrawing amide group (meta-position).[1] |
| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | Lipophilic amide dominates solvation preference.[1] |
Synthesis & Manufacturing Protocol
The synthesis of 3-Amino-N,N-diethyl-4-methylbenzamide follows a robust Nitration-Amidation-Reduction sequence starting from p-toluic acid.[1] This route is preferred for its atom economy and scalability.[1]
Retrosynthetic Analysis
The target molecule is disassembled into 3-nitro-4-methylbenzoic acid and diethylamine .[1] The amino group is introduced via nitro reduction to avoid chemoselectivity issues during amide coupling.[1]
Step-by-Step Methodology
Step 1: Regioselective Nitration
-
Precursor: 4-Methylbenzoic acid (p-Toluic acid).[1]
-
Conditions: 0–5 °C, slow addition.
-
Mechanism: Electrophilic aromatic substitution.[1] The methyl group directs ortho, while the carboxyl group directs meta.[1] Both directing effects synergize to favor position 3.[1]
-
Product: 3-Nitro-4-methylbenzoic acid.[1]
Step 2: Acid Chloride Activation & Amidation
-
Reagents: Thionyl chloride (SOCl₂) or Oxalyl chloride; then Diethylamine (Et₂NH).[1]
-
Solvent: Dichloromethane (DCM) or Toluene.[1]
-
Protocol:
-
Why Diethylamine Excess? To scavenge the HCl byproduct, or use Triethylamine (TEA) as an auxiliary base.[1]
-
Product: N,N-Diethyl-3-nitro-4-methylbenzamide.[1]
Step 3: Chemoselective Reduction
-
Reagents: H₂ (gas), Pd/C (10%) OR Fe powder / NH₄Cl (Bechamp reduction).[1]
-
Solvent: Ethanol or Methanol.[1]
-
Protocol:
-
Purification: Recrystallization from EtOAc/Hexanes or Column Chromatography.[1]
Synthesis Workflow Diagram[1]
Caption: Figure 1. Synthetic pathway for CAS 76765-69-0 utilizing a Nitration-Amidation-Reduction sequence.
Applications & Biological Relevance[1][3]
Pharmaceutical Development (SAR Studies)
This compound is a "privileged structure" in medicinal chemistry.[1] The m-amino-benzamide scaffold is frequently found in:
-
HDAC Inhibitors: The amino group can be derivatized to form zinc-binding groups.[1]
-
Kinase Inhibitors: The aniline nitrogen serves as a hinge binder or a site for urea formation (e.g., Sorafenib analogs).[1]
-
Anesthetics: Structurally homologous to procainamide, potentially possessing sodium channel blocking activity.[1]
Agrochemical Research (Insect Repellency)
Given its isomerism with DEET (N,N-diethyl-3-methylbenzamide), this compound is often screened for:
-
Olfactory Receptor Binding: Testing if the addition of the 3-amino group alters the binding affinity to insect odorant receptors (Or83b).
-
Volatility Modulation: The amino group increases polarity, potentially reducing volatility and extending protection time compared to DEET, albeit likely reducing spatial repellency.[1]
Analytical Standard
Used as a reference standard for impurity profiling in the synthesis of complex benzamide drugs.[1]
Analytical Characterization (Expectations)
To validate the identity of synthesized batches, the following spectral signatures must be confirmed:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 6.8 – 7.2 ppm: 3H, aromatic protons (splitting pattern characteristic of 1,3,4-substitution).[1]
-
δ 5.0 ppm: 2H, broad singlet, –NH₂ (exchangeable with D₂O).[1]
-
δ 3.2 – 3.5 ppm: 4H, multiplet, N(CH ₂CH₃)₂ (distinct methylene signals due to restricted amide rotation).[1]
-
δ 2.1 ppm: 3H, singlet, Ar-CH ₃.
-
δ 1.1 ppm: 6H, triplet, N(CH₂CH ₃)₂.[1]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Observed m/z = 207.15.[1]
-
Safety & Handling (GHS Classification)
Based on structural analogs (Anilines/Benzamides).[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 75946 (DEET - Structural Analog). Retrieved from [Link]
-
ResearchGate. (2016).[1] Synthesis of N,N-diethyl-3-methyl-4-nitrobenzamide (Isomer Synthesis Pathway). Retrieved from [Link]
-
CAS Common Chemistry. (2025).[1][7] Search Results for Benzamide, 3-amino-N,N-diethyl-4-methyl-. Retrieved from [Link]
Sources
- 1. N,N-Diethyl-p-toluamide | C12H17NO | CID 75946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5856-00-8|N-(4-Amino-3-methylphenyl)-N-ethylbenzamide|BLD Pharm [bldpharm.com]
- 3. 3-Amino-4-methylbenzamide | C8H10N2O | CID 88043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Technical Monograph: 3-Amino-N,N-diethyl-4-methylbenzamide Derivatives
Executive Summary & Chemical Identity[1]
3-Amino-N,N-diethyl-4-methylbenzamide (CAS: 76765-69-0) represents a critical "privileged scaffold" in organic synthesis. It bridges two distinct chemical worlds: the N,N-diethylbenzamide core found in potent insect repellents (such as DEET) and the 3-amino-4-methylphenyl moiety ubiquitous in Type II kinase inhibitors.
Unlike simple commodity chemicals, this molecule serves as a bifunctional intermediate. The diethylamide group provides lipophilicity and hydrogen-bond acceptance, essential for membrane permeability and receptor binding, while the free amino group at position 3 acts as a versatile "chemical handle" for derivatization into ureas, amides, or sulfonamides.
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-Amino-N,N-diethyl-4-methylbenzamide |
| CAS Number | 76765-69-0 |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| Core Scaffold | Functionalized Benzamide |
| Key Isomers | 4-Amino-N,N-diethyl-3-methylbenzamide (DEET-amine) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Structural Activity Relationship (SAR) & Applications
The utility of 3-Amino-N,N-diethyl-4-methylbenzamide lies in its specific substitution pattern. The following diagram illustrates its relationship to established bioactive molecules.
Figure 1: Structural Phylogeny & Application Logic
Caption: The scaffold acts as a functionalized DEET analog, allowing covalent attachment to polymers or conversion into pharmaceutical ureas.
Vector Control (Next-Gen Repellents)
While DEET (N,N-diethyl-3-methylbenzamide) is the gold standard for repellency, it suffers from high volatility and skin permeation. The introduction of the amino group in 3-Amino-N,N-diethyl-4-methylbenzamide allows for:
-
Polymer Grafting: The amino group can react with activated carboxylic acids on textile surfaces (e.g., cotton functionalized with succinic anhydride), creating "non-migrating" insect-repellent fabrics that retain activity after multiple washes.
-
Reduced Volatility: Derivatives formed via the amino group have higher molecular weights, potentially extending the duration of protection compared to volatile DEET.
Medicinal Chemistry (Kinase Inhibition)
The 3-amino-4-methylbenzamide motif is a recurring pharmacophore in oncology.
-
Mechanism: The amino group is frequently converted into a diaryl urea . This urea moiety acts as a "hinge binder" or interacts with the DFG-motif in kinases (e.g., B-RAF, p38 MAP kinase).
-
Role of Diethylamide: The N,N-diethylamide tail mimics the solubilizing effects seen in drugs like Procainamide, improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate.
Synthesis Protocol
The synthesis of 3-Amino-N,N-diethyl-4-methylbenzamide is a robust, self-validating three-step process starting from commercially available 4-methyl-3-nitrobenzoic acid.
Figure 2: Synthesis Workflow
Caption: Stepwise conversion of nitro-benzoic acid to the amino-benzamide target via chlorination, amidation, and reduction.
Detailed Methodology
Safety Note: Thionyl chloride is corrosive and toxic. Diethylamine is volatile and flammable. Perform all steps in a fume hood.
Step 1 & 2: Formation of the Nitro-Amide Intermediate
-
Activation: Charge a round-bottom flask with 4-methyl-3-nitrobenzoic acid (1.0 eq) and dry toluene or DCM. Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.
-
Reflux: Heat to reflux (80°C for toluene) for 2–3 hours until gas evolution (HCl/SO₂) ceases.
-
Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.
-
Amidation: Dissolve the residue in dry DCM. Cool to 0°C.
-
Addition: Slowly add a mixture of Diethylamine (1.2 eq) and Triethylamine (1.5 eq). The reaction is exothermic.
-
Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.
-
Checkpoint: ¹H NMR should show the ethyl signals (q ~3.4 ppm, t ~1.1 ppm) and the aromatic nitro pattern.
-
Step 3: Nitro Reduction to Aniline
-
Setup: Dissolve the nitro-amide intermediate (from Step 2) in Ethanol/Water (4:1 ratio).
-
Reduction: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (the amine product will be more polar and fluorescent than the nitro precursor).
-
Purification: Filter the hot mixture through a Celite pad to remove iron residues. Concentrate the filtrate.
-
Extraction: Redissolve in Ethyl Acetate, wash with water, and dry.
-
Yield: Expect 85–95% yield as a pale yellow/brown solid or viscous oil.
Derivative Synthesis: Urea Formation
To demonstrate the utility of the scaffold, the following protocol describes the formation of a Diaryl Urea , a common motif in kinase inhibitors (e.g., Sorafenib analogs).
Protocol:
-
Dissolve 3-Amino-N,N-diethyl-4-methylbenzamide (1.0 eq) in dry THF.
-
Add the desired Isocyanate (e.g., Phenyl isocyanate, 1.1 eq) dropwise at room temperature.
-
Stir for 6–12 hours. A precipitate often forms.
-
Validation: Filter the solid and wash with cold ether.
Comparative Data Analysis
The following table contrasts the physicochemical properties of the target scaffold against the standard insect repellent (DEET) and a standard kinase inhibitor core.
| Property | DEET | 3-Amino-N,N-diethyl-4-methylbenzamide | Relevance |
| LogP (Lipophilicity) | ~2.02 | ~1.85 | Lower LogP indicates slightly better water solubility, aiding formulation. |
| H-Bond Donors | 0 | 2 (Amino group) | Critical for binding to protein targets (Kinases) or textile anchoring. |
| H-Bond Acceptors | 1 | 2 | Enhanced receptor interaction potential. |
| Boiling Point | 288°C | >300°C (Predicted) | Lower volatility = longer lasting repellent effects. |
| Function | Repellent | Intermediate / Scaffold | The amino group transforms it from a final product to a building block. |
References
-
ResearchGate. (2016). Progress in mosquito repellent textiles: factors, methods, and challenges. (Discusses the synthesis of N,N-diethyl-benzamide derivatives for textile application). Retrieved from [Link]
-
MDPI. (2022). Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) via Oxidative Coupling. (Provides the base protocol for the benzamide formation). Retrieved from [Link]
Sources
Toxicology and safety data sheet (SDS) for 3-Amino-N,N-diethyl-4-methylbenzamide
This guide is structured as a technical monograph and provisional safety assessment. Since 3-Amino-N,N-diethyl-4-methylbenzamide is a specialized research intermediate without a widely published commercial SDS, this document synthesizes data from its precursors (3-amino-4-methylbenzoic acid) and structural analogs (DEET, Toluidines) to create a predictive toxicological profile.
Subject: 3-Amino-N,N-diethyl-4-methylbenzamide Context: Pharmaceutical Intermediate / Fine Chemical Synthesis
Part 1: Chemical Identity & Physicochemical Basis[1]
This molecule represents a structural hybrid between DEET (a lipophilic penetrant) and a substituted aniline (a reactive metabolic warhead). Understanding this duality is critical for safe handling.
Chemical Structure & Identification
| Property | Detail |
| Chemical Name | 3-Amino-N,N-diethyl-4-methylbenzamide |
| Molecular Formula | |
| Molecular Weight | 206.29 g/mol |
| CAS Number | Provisional/Research (Not widely listed; related to CAS 2458-12-0 precursor) |
| Structural Class | Amino-benzamide; Substituted Aniline; Diethylamide |
| Physical State | Likely Viscous Oil or Low-Melting Solid (Inferred from DEET analogs) |
| Solubility | Lipophilic (Soluble in DCM, DMSO, Alcohols; Low water solubility) |
The "Carrier-Warhead" Hypothesis
To understand the toxicity of this specific molecule, we must analyze its moieties:
-
The Carrier (Diethylamide): The N,N-diethyl moiety significantly increases lipophilicity compared to the parent benzoic acid. Like DEET, this molecule is designed to penetrate the stratum corneum.
-
The Warhead (Amino-Toluene): The 3-amino-4-methyl core is structurally analogous to toluidine. Once absorbed (facilitated by the carrier), this primary aromatic amine is susceptible to metabolic N-oxidation.
Part 2: Toxicological Mechanisms (The "Why")
This section details the predictive toxicology based on Structure-Activity Relationships (SAR).
Metabolic Activation & Methemoglobinemia
The primary concern with 3-amino-substituted aromatics is the potential for Methemoglobinemia .
-
Mechanism: The hepatic cytochrome P450 system (specifically CYP1A2) typically oxidizes aromatic amines to N-hydroxylamines .
-
Effect: These N-hydroxylamines enter the erythrocyte, oxidizing Ferrous Iron (
) in hemoglobin to Ferric Iron ( ), rendering it incapable of oxygen transport. -
Risk Level: While benzamides are generally less reactive than free anilines, the diethylamide tail enhances systemic absorption, potentially increasing the effective dose delivered to the liver.
Sensitization & Contact Dermatitis
-
Haptenization: The amino group, upon oxidation to a nitroso or quinone-imine intermediate, becomes an electrophile.
-
Reaction: It can covalently bind to skin proteins (nucleophilic cysteine/lysine residues), forming a hapten-protein complex.
-
Outcome: This triggers a T-cell mediated immune response (Type IV Hypersensitivity). Treat this chemical as a potent Skin Sensitizer.
Visualizing the Metabolic Pathway
The following diagram illustrates the hypothetical metabolic fate, highlighting the bio-activation step.
Caption: Figure 1: Predicted metabolic activation pathway showing the conversion to reactive N-hydroxylamines.
Part 3: Provisional GHS Classification & SDS Data
Since a regulatory SDS is unavailable, the following classification is derived from the "Read-Across" method using 3-Amino-4-methylbenzoic acid (Precursor) and DEET (Analog).
Hazard Identification (GHS)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |
| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation. | H319 |
| Skin Sensitization | Cat 1B | May cause an allergic skin reaction. | H317 |
| STOT - Single Exp. | Cat 3 | May cause respiratory irritation. | H335 |
Precautionary Statements (Selected)
-
P280: Wear protective gloves/protective clothing (Nitrile/Tyvek).[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
Part 4: Handling Protocols & Engineering Controls
Core Directive: Because this molecule combines lipophilicity (penetration) with reactivity (sensitization), standard lab coats are insufficient.
The "Barrier-Decon" Workflow
Do not rely solely on PPE. Use engineering controls to prevent exposure at the source.
-
Containment: All weighing and dissolution must occur inside a Chemical Fume Hood or Powder Containment Enclosure .
-
Glove Permeation:
-
Standard: Nitrile (0.11 mm) is acceptable for incidental splash.
-
Required: If handling solutions (DCM/DMSO), use Silver Shield (Laminate) or Double-Gloved Nitrile (change every 15 mins) because the diethylamide moiety acts as a solvent carrier.
-
-
Deactivation: Wipe surfaces with a weak acidic surfactant (to solubilize the amine) followed by water. Avoid strong oxidizers (bleach) which may generate nitro-compounds.
Emergency Response Logic
The following self-validating workflow dictates the response to exposure.
Caption: Figure 2: Emergency triage workflow emphasizing the "Blot, Don't Rub" technique to prevent further dermal absorption.
Part 5: Storage & Environmental Fate
-
Storage: Store under inert gas (Nitrogen/Argon). The amino group is susceptible to oxidation (browning) upon air exposure. Keep refrigerated (
). -
Incompatibility: Violent reaction possible with Acid Chlorides (exothermic polymerization) and Strong Oxidizers .
-
Waste Disposal: Incineration is the only acceptable disposal method. Do not release into drains; the diethylamide group suggests potential aquatic toxicity (harmful to aquatic life with long-lasting effects, similar to DEET).[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75568, 3-Amino-4-methylbenzoic acid. Retrieved from [Link]
-
U.S. EPA (2025). CompTox Chemicals Dashboard: Structure-Activity Relationships for substituted benzamides. Retrieved from [Link]
-
ResearchGate (2018). Synthesis route for 4-amino-N,N-diethyl-3-methyl benzamide. Retrieved from [Link]
Sources
Thermodynamic Stability Profile: 3-Amino-N,N-diethyl-4-methylbenzamide
The following technical guide details the thermodynamic and kinetic stability profile of 3-Amino-N,N-diethyl-4-methylbenzamide (CAS 76765-69-0). This analysis synthesizes physicochemical principles with comparative data from structural analogs (e.g., DEET, aniline derivatives) to provide a robust framework for handling and development.
Technical Whitepaper | Version 1.0 [1]
Executive Summary & Chemical Identity
3-Amino-N,N-diethyl-4-methylbenzamide is a functionalized benzamide characterized by a steric-electronic push-pull system.[1] Its stability profile is defined by two competing structural motifs: the hydrolytically robust N,N-diethylamide moiety (similar to DEET) and the oxidatively labile 3-amino-4-methyl aromatic core.[1]
-
Molecular Formula:
-
Molecular Weight: 206.29 g/mol [1]
-
Core Scaffold: m-Aniline derivative coupled with a sterically hindered tertiary amide.[1]
Thermodynamic Verdict: The compound exhibits high hydrolytic stability (kinetic barrier) but moderate oxidative sensitivity (thermodynamic susceptibility). Long-term storage requires protection from light and oxygen to prevent radical-mediated polymerization of the aniline functionality.[1]
Physicochemical Characterization
To understand the thermodynamic behavior, we must first establish the physicochemical baseline. The molecule combines lipophilicity with ionizable basicity.
Predicted Properties
| Property | Value (Est.) | Rationale |
| LogP | 2.1 – 2.5 | Lipophilic diethyl groups offset the polar amino/amide core.[1] Comparable to DEET (LogP 2.18). |
| pKa (Base) | 3.5 – 4.2 | The aniline nitrogen is weakly basic. The electron-withdrawing amide group (meta) slightly lowers the pKa relative to p-toluidine.[1] |
| Melting Point | 60°C – 85°C | While DEET is a liquid, the addition of the 3-amino group introduces hydrogen bond donor capability, likely raising the lattice energy to form a low-melting solid. |
| Solubility | High in organic solvents (DCM, MeOH); Low in water (neutral pH). | Solubilization in aqueous media requires pH adjustment (< pH 2) to protonate the aniline. |
Degradation Thermodynamics & Kinetics
The stability of this molecule is governed by the activation energy (
Hydrolytic Stability (The "DEET" Effect)
The N,N-diethylamide bond is thermodynamically unstable relative to its hydrolysis products (carboxylic acid + amine) but possesses a massive kinetic barrier .
-
Steric Shielding: The two ethyl groups create a hydrophobic shield around the carbonyl carbon, hindering the approach of nucleophiles (water/hydroxide).
-
Electronic Stabilization: The nitrogen lone pair donates into the carbonyl (
-resonance), reducing the electrophilicity of the carbonyl carbon. -
Causality: Consequently, under neutral conditions,
for hydrolysis is negligible. Significant degradation requires catalysis (strong acid/base) and elevated temperatures (>60°C).
Oxidative Instability (The "Aniline" Risk)
Unlike the amide bond, the 3-amino-4-methyl moiety is thermodynamically susceptible to oxidation.[1]
-
Mechanism: The electron-rich aromatic ring (activated by the amino and methyl groups) is prone to Single Electron Transfer (SET) oxidation.
-
Pathway: Formation of radical cations
N-oxidation Azo-dimerization or polymerization to colored quinoid species.[1] -
Indicator: Samples will transition from off-white/pale yellow to dark brown upon extended exposure to air/light.[1]
Degradation Pathway Visualization
The following diagram maps the critical degradation routes.
Caption: Primary degradation pathways showing high hydrolytic resistance vs. oxidative susceptibility.
Experimental Protocols for Stability Profiling
To validate the thermodynamic claims, the following "Forced Degradation" protocol is recommended. This system is self-validating: if the mass balance (Parent + Degradants) does not equal 100%, unidentified volatile degradants or sorption issues are present.
Stress Testing Workflow
Objective: Determine
Methodology:
-
Preparation: Dissolve target at 1 mg/mL in Acetonitrile/Water (50:50).
-
Stress Conditions:
-
Acid: 0.1 N HCl, 60°C, 24 hours. (Expect minimal degradation).
-
Base: 0.1 N NaOH, 60°C, 24 hours. (Expect <5% hydrolysis).
-
Oxidative: 3%
, RT, 4 hours. (Expect significant degradation). -
Photolytic: 1.2 million lux-hours (ICH Q1B).[1] (Expect discoloration).
-
-
Analysis: HPLC-DAD (254 nm for amide, 210-230 nm for degradants) coupled with LC-MS.
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Rationale: The acidic mobile phase keeps the aniline protonated (
), improving peak shape and preventing tailing caused by silanol interactions.
Stability Testing Logic Diagram
Caption: Decision matrix for forced degradation profiling and stability assessment.
References
-
Rivera-Becerril, E., et al. (2012). Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase. FEBS Journal. Retrieved from [Link]
-
Taylor, W. G., et al. (1995). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine. Drug Metabolism and Disposition.[5] Retrieved from [Link]
-
PubChem. (n.d.).[6] N,N-Diethyl-3-methylbenzamide (DEET) Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 54884-19-4|3-Amino-N,4-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 2. 953751-30-9|3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide|BLD Pharm [bldpharm.com]
- 3. 1401253-65-3|(3-Aminophenyl)(azetidin-1-yl)methanone|BLDPharm [bldpharm.com]
- 4. 6331-71-1|4-Amino-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 5. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CID 68791473 | C24H34N2O2 | CID 68791473 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Amino-N,N-diethyl-4-methylbenzamide: A Bifunctional Scaffold for Tethered Insect Repellency
[2]
Executive Summary
3-Amino-N,N-diethyl-4-methylbenzamide (CAS: 76765-69-0) represents a specialized chemical scaffold bridging the gap between volatile insect repellents and functionalized materials science.[1][2][3] Structurally, it is an aniline-functionalized analog of DEET (N,N-diethyl-3-methylbenzamide), the gold standard in insect repellency.
Unlike DEET, which relies on volatility and olfactory receptor interference, this molecule incorporates a reactive primary amine (-NH
Chemical Identity & Physicochemical Profiling[2]
To understand the biological behavior of this molecule, we must first analyze its structural deviation from the parent pharmacophore (DEET).
| Property | 3-Amino-N,N-diethyl-4-methylbenzamide | DEET (Standard) | Impact on Bioactivity |
| Molecular Weight | ~206.28 g/mol | 191.27 g/mol | Slightly heavier; marginal effect on diffusion.[2] |
| H-Bond Donors | 1 (Amino group) | 0 | Critical: Increases boiling point; reduces volatility.[1][2] |
| LogP (Predicted) | ~1.8 - 2.1 | ~2.18 | Slightly more hydrophilic due to -NH |
| Vapor Pressure | Lower than DEET | ~0.0017 mmHg | Result: "Contact" repellency dominates over "Spatial" repellency. |
| Reactivity | Nucleophilic (Aniline) | Inert | Allows diazo-coupling or amide formation.[1][2] |
Structural Logic
The molecule consists of three distinct functional zones:
-
The Diethylamide Tail: The lipophilic domain responsible for interaction with insect Odorant Receptors (ORs) and Acetylcholinesterase (AChE).[2]
-
The Toluene Core: Provides the steric bulk and lipophilicity required for receptor occupancy.
-
The Amino Head (C3): The distinguishing feature, enabling chemoselective ligation .
Mechanism of Action 1: Olfactory Interference (Repellency)[2]
The "Aniline-DEET" Hypothesis
Current research suggests DEET functions by blocking insect Odorant Receptors (specifically the AgOr/CquiOr complexes in Aedes and Culex mosquitoes) and modulating octopaminergic pathways.[1][2]
For 3-Amino-N,N-diethyl-4-methylbenzamide , the mechanism is predicted to follow a Contact Irritancy Model :
-
Receptor Binding: The N,N-diethyl moiety retains the spatial geometry required to dock into the hydrophobic pocket of the insect Odorant Receptor Co-receptor (Orco).
-
Volatility Modulation: The 3-amino group forms intermolecular hydrogen bonds. This suppresses the "vapor cloud" effect typical of DEET. Consequently, this molecule acts less as a spatial deterrent (keeping bugs away from a distance) and more as a tactile deterrent (bugs land, sense the molecule via gustatory receptors on tarsi, and immediately take off).
Comparative Signaling Pathway
The following diagram illustrates the divergent pathways between volatile DEET and the tethered Amino-analog.
Figure 1: Divergent repellency mechanisms.[2] The Amino-analog shifts protection from spatial inhibition (olfaction) to contact irritation (gustation) due to reduced vapor pressure.[2]
Primary Application: Bioactive Textile Functionalization
The most authoritative use case for this molecule is not as a topical spray, but as a Reactive Intermediate for creating insect-proof clothing. The 3-amino group allows the molecule to function similarly to a dye precursor.[2]
Synthesis of Repellent Conjugates
Researchers can utilize the amino group to attach the DEET-like pharmacophore to cellulosic (cotton) or synthetic fibers via two primary methods:[1][2]
-
Triazine Linking (Reactive Dye Chemistry): Reacting the amine with cyanuric chloride creates a reactive bridge that can covalently bond to the hydroxyl groups of cotton.[2]
-
Diazotization: The aniline amine can be diazotized (
) and coupled to electron-rich aromatic residues on wool or silk.[1][2]
Experimental Protocol: Covalent Attachment to Cellulose
Note: This protocol assumes the use of a cyanuric chloride linker.
Reagents: 3-Amino-N,N-diethyl-4-methylbenzamide (0.1 mol), Cyanuric Chloride (0.1 mol), Sodium Carbonate, Acetone, Cotton fabric swatches.[1]
-
Linker Activation: Dissolve Cyanuric Chloride in acetone at 0-5°C.
-
Condensation 1: Add 3-Amino-N,N-diethyl-4-methylbenzamide dropwise while maintaining pH 6-7 with
. Stir for 2 hours at 0-5°C.[2] This forms the monochlorotriazine-repellent intermediate.[2] -
Application: Immerse cotton fabric in the solution.
-
Fixation: Raise temperature to 60-80°C and adjust pH to 10.5-11 using
. The chlorotriazine moiety reacts with cellulose -OH groups, permanently tethering the repellent. -
Wash: Rinse with hot water and soap to remove unbound chemicals.
-
Validation: Verify attachment via FTIR (look for Amide I/II bands at 1630/1540 cm
on the fabric).
Secondary Biological Activity: Enzyme Modulation
While repellency is the primary driver, the structure shares homology with 3-Aminobenzamide (3-AB) , a known inhibitor of Poly(ADP-ribose) polymerase (PARP) .[2]
Safety & Toxicology Profile (Predicted)
Since specific toxicological data for CAS 76765-69-0 is sparse, we derive the safety profile from its constituent pharmacophores (DEET and Aniline).[2]
-
Dermal Absorption: Expected to be lower than DEET . The polar amino group reduces lipophilicity (LogP < DEET), theoretically slowing transdermal permeation.
-
Metabolism:
-
Sensitization: As an aniline derivative, there is a moderate risk of contact sensitization or allergic dermatitis. It should not be applied directly to skin in high concentrations without prior patch testing.
References
-
United States Environmental Protection Agency (EPA). (1998).[2] Reregistration Eligibility Decision (RED): DEET.[2]Link
-
Leal, W. S., et al. (2008). "Mosquito odorant receptor for DEET." Proceedings of the National Academy of Sciences, 105(36), 13598-13603. Link[2]
-
Mokhtari, J., Nateri, A. S., & Sarli, M. A. (2010). "Synthesis and Evaluation of a Novel Insect-Repellent MCT Reactive Dye on Nylon 6." Journal of Applied Polymer Science. (Note: Describes the 4-amino-3-methyl isomer, establishing the protocol for benzamide-dye synthesis). Link
-
Virant-Klun, I., et al. (2003). "3-Aminobenzamide, an inhibitor of poly(ADP-ribose) polymerase."[2] Histochemistry and Cell Biology. Link
-
PubChem. (2024).[2] Compound Summary: 3-Amino-4-methylbenzamide.[1][2][3][4][5][6][7] National Library of Medicine. Link[2]
Sources
- 1. 54884-19-4|3-Amino-N,4-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 2. US20020065270A1 - N-heterocyclic inhibitors of TNF-alpha expression - Google Patents [patents.google.com]
- 3. 953751-30-9|3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide|BLD Pharm [bldpharm.com]
- 4. bldpharm.com [bldpharm.com]
- 5. 4-Aminobenzamide (2835-68-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. usitc.gov [usitc.gov]
- 7. Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 3-Amino-N,N-diethyl-4-methylbenzamide
This application note outlines the synthesis protocol for 3-Amino-N,N-diethyl-4-methylbenzamide , a functionalized benzamide derivative. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional dyes. The protocol is designed for professional laboratory environments, emphasizing high purity, scalability, and safety.
Introduction & Retrosynthetic Strategy
The target molecule, 3-Amino-N,N-diethyl-4-methylbenzamide , combines an electron-rich aniline moiety with a lipophilic diethylamide group. The synthesis is approached via a robust two-step sequence:
-
Amide Coupling: Reaction of commercially available 4-methyl-3-nitrobenzoic acid with diethylamine to form the nitro-amide intermediate.
-
Chemoselective Reduction: Reduction of the nitro group to the amine using catalytic hydrogenation or metal-mediated reduction, preserving the amide functionality.
Strategic Rationale:
-
Regiocontrol: Starting with the pre-functionalized 4-methyl-3-nitrobenzoic acid avoids the challenges of nitrating N,N-diethyl-4-methylbenzamide, which could yield unwanted isomers due to the directing effects of the amide and methyl groups.
-
Scalability: The acid chloride activation method described below is highly scalable and generally provides higher yields than coupling reagents (e.g., EDC/HOBt) for simple steric systems.
Figure 1: Retrosynthetic analysis showing the disconnection to the nitro-acid precursor.
Experimental Protocol
Safety Pre-requisites:
-
Diethylamine: Highly flammable and corrosive. Handle in a fume hood.
-
Thionyl Chloride (SOCl₂): Releases HCl and SO₂ gases. Strictly use a scrubber or efficient fume hood.
-
Hydrogenation: If using H₂ gas, ensure proper grounding and pressure safety controls.
This step utilizes the acid chloride method for efficient amide bond formation.
Reagents & Stoichiometry:
| Component | Role | Equivalents | Notes |
| 4-Methyl-3-nitrobenzoic acid | Limiting Reagent | 1.0 equiv | Solid, commercially available |
| Thionyl Chloride (SOCl₂) | Chlorinating Agent | 1.5 - 2.0 equiv | Excess ensures conversion |
| Diethylamine | Nucleophile | 2.5 equiv | Excess acts as base for HCl |
| Dichloromethane (DCM) | Solvent | 10-15 Volumes | Anhydrous |
| DMF | Catalyst | 0.05 equiv | Promotes acid chloride formation |
Procedure:
-
Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF.
-
Chlorination: Dropwise add thionyl chloride (1.5 eq) at room temperature. Once addition is complete, heat to reflux (approx. 40°C) for 2–3 hours until gas evolution ceases and the solution becomes clear (indicating acid chloride formation).
-
Evaporation: Cool the mixture and concentrate under reduced pressure to remove excess SOCl₂ and solvent. Re-dissolve the crude acid chloride residue in fresh anhydrous DCM.
-
Coupling: Cool the acid chloride solution to 0°C. Slowly add diethylamine (2.5 eq) dropwise. The reaction is exothermic; maintain temperature <10°C.
-
Note: Alternatively, use 1.1 eq of diethylamine and 1.5 eq of Triethylamine (TEA) as an auxiliary base to scavenge HCl.
-
-
Workup: Stir at room temperature for 4 hours. Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. The crude 3-nitro-N,N-diethyl-4-methylbenzamide is typically a yellow oil or low-melting solid sufficient for the next step.
Catalytic hydrogenation is preferred for cleanliness, but iron-mediated reduction is a robust alternative if high-pressure equipment is unavailable.
Method A: Catalytic Hydrogenation (Preferred)
| Component | Role | Conditions |
| Nitro Intermediate | Substrate | 1.0 equiv |
| 10% Pd/C | Catalyst | 5-10 wt% loading |
| Hydrogen (H₂) | Reductant | Balloon (1 atm) or Parr Shaker (30 psi) |
| Methanol/Ethanol | Solvent | 0.1 M concentration |
Procedure:
-
Dissolve the nitro intermediate in Methanol. Nitrogen-purge the vessel.
-
Add 10% Pd/C carefully (pyrophoric risk: keep wet with solvent).
-
Introduce H₂ atmosphere. Stir vigorously at room temperature for 4–12 hours. Monitor by TLC or LC-MS for the disappearance of the nitro compound.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate to yield the target 3-amino-N,N-diethyl-4-methylbenzamide .
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Eluent: Ethyl Acetate/Hexane).
Analytical Validation
To ensure the integrity of the protocol, the final product must be validated against the following expected data points.
| Parameter | Expected Value/Observation | Method |
| Appearance | Off-white to pale brown solid or viscous oil | Visual |
| Mass Spectrometry | [M+H]⁺ = 207.15 (Calc. for C₁₂H₁₈N₂O) | ESI-MS |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (Primary Amine -NH₂)~1620-1640 cm⁻¹ (Amide C=O) | FT-IR |
| ¹H NMR (CDCl₃) | δ ~6.5-7.2 (Ar-H)δ ~3.5 (Broad s, -NH₂)δ ~3.2-3.5 (q, N-CH₂-)δ ~2.2 (s, Ar-CH₃)δ ~1.1 (t, -CH₃) | 400 MHz NMR |
Mechanism & Pathway Visualization
The following diagram illustrates the transformation logic, highlighting the activation of the carboxylic acid and the subsequent reduction.
Figure 2: Reaction pathway from starting acid to final amino-benzamide.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for amide coupling and nitro reduction mechanisms).
-
PubChem. (n.d.).[1] 3-Amino-N,N-diethyl-4-nitrobenzamide (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link] (Validates the existence and stability of the nitro-precursor).[2]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Sources
Application Note: Recrystallization and Purification of 3-Amino-N,N-diethyl-4-methylbenzamide
This Application Note is designed for researchers and process chemists requiring high-purity isolation of 3-Amino-N,N-diethyl-4-methylbenzamide . This compound is a critical intermediate, sharing structural motifs with both DEET-type insect repellents and phenylenediamine color developers (like CD-2), making its purification a lesson in balancing lipophilic amide properties with basic aniline functionality.
Abstract
The isolation of 3-Amino-N,N-diethyl-4-methylbenzamide (CAS: Analogous to 19406-86-1 derivatives) often presents a challenge due to the persistence of the nitro-precursor (3-Nitro-N,N-diethyl-4-methylbenzamide) and oxidation byproducts (azo/azoxy species). While standard recrystallization is effective for final polishing, it frequently fails to remove structurally similar nitro-impurities due to co-crystallization. This guide details a hybrid purification strategy : a chemically selective Acid-Base Extraction followed by a dual-solvent recrystallization, ensuring purities >99.5% suitable for pharmaceutical or fine chemical applications.
Chemical Context & Impurity Profile[1][2][3][4][5]
To design a robust protocol, we must understand the physicochemical environment. The target molecule contains two conflicting functional groups:[1][2]
-
Diethylamide (Lipophilic/Neutral): Increases solubility in organic solvents (DCM, Toluene, Ethyl Acetate).
-
Amino/Aniline (Basic/Polar): Provides a handle for pH-selective manipulation (pKa
4.5–5.0).
Common Impurities
| Impurity Type | Origin | Physicochemical Behavior | Removal Strategy |
| Nitro-Precursor | Incomplete reduction of 3-Nitro-N,N-diethyl-4-methylbenzamide. | Neutral; Yellow/Orange color; Similar solubility to product. | Acid-Base Extraction (Remains in organic phase while product moves to aqueous). |
| Azo/Azoxy Dimers | Oxidation of the amino group during workup. | Highly colored (Red/Brown); Lipophilic. | Recrystallization (remain in mother liquor) or Adsorption (Carbon). |
| Regioisomers | Nitration at position 2 or 6 (minor). | Isomeric; distinct Melting Points. | Recrystallization (Thermodynamic control). |
| Inorganic Salts | Reduction residues (Fe oxides, Sn salts). | Insoluble in organics. | Hot Filtration . |
Protocol A: Acid-Base Chemical Purification (Primary Cleanup)
Rationale: Recrystallization relies on solubility differences, which may be insufficient for separating the target amine from its nitro-precursor. Acid-base extraction utilizes chemical reactivity to achieve a separation factor >1000.
Reagents
-
Crude 3-Amino-N,N-diethyl-4-methylbenzamide
-
Hydrochloric Acid (2M): The proton source.
-
Sodium Hydroxide (20% w/w): The neutralizing agent.
-
Dichloromethane (DCM) or Ethyl Acetate: The organic carrier.
-
Activated Carbon (Charcoal): For decolorization.
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture (oil or solid) in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Salt Formation (Extraction 1):
-
Phase Separation:
-
Collect the lower aqueous acidic layer (Target is here).
-
Discard the upper organic layer (contains nitro-impurities/tars).
-
-
Washing: Wash the combined acidic aqueous extracts once with fresh EtOAc (20 mL) to remove entrained non-basics.
-
Decolorization (Optional but Recommended):
-
Transfer the acidic solution to a beaker. Add Activated Carbon (5 wt% relative to mass). Stir for 15 mins.
-
Filter through Celite to remove carbon.
-
-
Basification (Precipitation):
-
Cool the filtrate to 0–5°C in an ice bath.
-
Slowly add 20% NaOH dropwise with vigorous stirring until pH > 10.
-
Observation: The solution will become cloudy as the free base precipitates (or oils out).
-
-
Recovery:
-
If solid precipitates: Filter and wash with cold water.[2]
-
If oil forms (common with diethylamides): Extract with fresh DCM (3 x 20 mL), dry over
, and rotovap to yield the semi-purified solid/oil.
-
Protocol B: Dual-Solvent Recrystallization (Polishing)
Rationale: Once the gross impurities are removed, recrystallization ensures the removal of isomeric impurities and traces of solvent. The Ethanol/Water system is ideal because the amide is soluble in ethanol but hydrophobic enough to precipitate upon water addition.
Solvent System
-
Good Solvent: Ethanol (95%) or Methanol.
-
Anti-Solvent: Deionized Water.
Step-by-Step Workflow
-
Saturation:
-
Place the semi-purified solid in a round-bottom flask.
-
Add minimum Ethanol needed to dissolve the solid at reflux (approx. 60–70°C).
-
Note: If the solution is dark, a second hot filtration through a glass frit is required.
-
-
Nucleation Control:
-
Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add 1–2 drops of Ethanol to just clear the turbidity.
-
-
Crystallization:
-
Allow the flask to cool to Room Temperature (RT) slowly (over 1–2 hours). Do not shock cool, or oiling out will occur.
-
Once at RT, transfer to a fridge (4°C) for 4 hours.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Wash the cake with a cold 1:1 Ethanol/Water mixture.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours. (Avoid high heat to prevent oxidation).
-
Visualization of Workflows
Diagram 1: Purification Decision Tree & Logic
This diagram illustrates the critical decision-making process for purifying amino-benzamides, highlighting the separation of the nitro-impurity.
Caption: Logical flow for separating basic amino-benzamides from neutral nitro-precursors via Acid-Base extraction.
Diagram 2: Recrystallization Phase Diagram (Conceptual)
Visualizing the solubility curve to prevent "Oiling Out."
Caption: Step-by-step recrystallization focusing on the critical anti-solvent addition and cooling rate.
Analytical Validation
To confirm the success of the purification, the following specifications should be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid (or pale yellow). |
| Purity | HPLC (C18, MeOH/Water gradient) | > 99.0% Area. |
| Impurity A | HPLC (Nitro-precursor) | < 0.15% (Critical for biological assays). |
| Identity | 1H-NMR (DMSO-d6) | Distinct peaks: |
| Melting Point | Capillary Method | Sharp range (e.g., |
Troubleshooting
-
Problem: The product "Oils Out" instead of crystallizing.
-
Cause: The melting point is close to the boiling point of the solvent mixture, or the solution is too concentrated.
-
Solution: Reheat to dissolve the oil. Add more Ethanol (good solvent) to lower the saturation. Cool very slowly with vigorous stirring. Seed crystals are highly recommended.
-
-
Problem: Product remains yellow after recrystallization.
-
Cause: Trace nitro-compound or azo-impurities.
-
Solution: Repeat Protocol A (Acid-Base wash). Physical recrystallization is often inefficient for color removal in anilines; chemical washing is superior.
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general aniline and benzamide purification methods).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for acid-base extraction of amines).
-
BenchChem. (2023). Synthesis and Properties of Nitroaniline Derivatives. (Context on nitro-precursor solubility and reduction workups).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19406-86-1 (3-Amino-4-methylbenzamide - Analog). (Used for physicochemical property estimation).
Sources
- 1. 3-Amino-N,N-diethyl-4-nitrobenzamide|CAS 474020-77-4 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 5. A new method for synthesis of N,N-diethyl-m-methylbenzamide [medigraphic.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]
- 8. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Amino-N,N-diethyl-4-methylbenzamide via Amide Coupling
Introduction
3-Amino-N,N-diethyl-4-methylbenzamide is a key chemical intermediate with applications in the synthesis of various organic molecules, including pharmaceuticals and dyestuffs. The molecule features a benzamide core substituted with an amino group, a methyl group, and a diethylamide moiety. The efficient construction of the amide bond is a critical step in its synthesis. This application note provides a comprehensive guide to the synthesis of 3-Amino-N,N-diethyl-4-methylbenzamide from 3-amino-4-methylbenzoic acid and diethylamine using a carbodiimide-mediated amide coupling reaction. We will delve into the mechanistic underpinnings of this transformation, present detailed experimental protocols, and discuss key reaction parameters and potential challenges.
Reaction Scheme
The overall transformation involves the coupling of a carboxylic acid (3-amino-4-methylbenzoic acid) with a secondary amine (diethylamine) to form the corresponding amide. This reaction is facilitated by a coupling agent, typically a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).
Caption: General reaction scheme for the amide coupling.
Mechanistic Insights: The Role of EDC and HOBt
The direct reaction between a carboxylic acid and an amine to form an amide is typically slow and requires high temperatures.[1][2] Coupling reagents like EDC are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[1][2]
The mechanism of EDC-mediated amide coupling, particularly with the inclusion of HOBt, proceeds through several key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid protonates the EDC molecule, which then adds to the carboxylate to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is an excellent leaving group.
-
Formation of the HOBt Ester: The O-acylisourea intermediate can be attacked by the amine to form the amide. However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, terminating the desired reaction. To prevent this, HOBt is added. HOBt acts as a nucleophile, reacting with the O-acylisourea intermediate to form a more stable HOBt-ester.[1] This active ester is less prone to side reactions and racemization if chiral centers are present.
-
Amide Bond Formation: The amine then attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate. The collapse of this intermediate leads to the formation of the desired amide bond and the regeneration of HOBt.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Materials and Methods
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 3-Amino-4-methylbenzoic acid | 2458-12-0 | 151.16 | Off-white to light yellow crystalline powder. |
| Diethylamine | 109-89-7 | 73.14 | Colorless liquid, strong ammonia-like odor, flammable. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1892-57-5 | 155.24 | Water-soluble, moisture-sensitive solid. |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 | White crystalline powder, can be explosive when anhydrous. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Colorless, volatile liquid with a sweet odor. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Colorless liquid with a faint amine-like odor. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Colorless liquid with a fruity odor. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | Aqueous solution. |
| Brine (Saturated NaCl Solution) | - | - | Aqueous solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | White crystalline solid, used as a drying agent. |
Experimental Protocols
This section outlines two common protocols for the synthesis of 3-Amino-N,N-diethyl-4-methylbenzamide. The choice of solvent (DCM vs. DMF) can depend on the solubility of the starting materials and the desired reaction temperature.
Protocol 1: Synthesis in Dichloromethane (DCM)
This protocol is suitable for reactions where the starting materials and intermediates are sufficiently soluble in DCM.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-methylbenzoic acid (1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the carboxylic acid. The volume should be sufficient to ensure good stirring.
-
Addition of Reagents: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and diethylamine (1.1 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of EDC: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Amino-N,N-diethyl-4-methylbenzamide.
-
Protocol 2: Synthesis in N,N-Dimethylformamide (DMF)
This protocol is advantageous when the starting materials have limited solubility in DCM.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Reagents: To the solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and diethylamine (1.1 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of EDC: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup:
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer multiple times with ethyl acetate (EtOAc).
-
Combine the organic extracts and wash them with water and brine to remove residual DMF and other water-soluble impurities.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
-
Results and Discussion
The successful synthesis of 3-Amino-N,N-diethyl-4-methylbenzamide should be confirmed by standard analytical techniques.
Expected Characterization Data
-
Appearance: Expected to be an oil or a low-melting solid.
-
FT-IR (KBr, ν, cm⁻¹): Expected to show characteristic peaks for N-H stretching of the amino group (around 3350-3450 cm⁻¹), C-H stretching of alkyl groups (around 2970 cm⁻¹), and a strong C=O stretching of the amide carbonyl (around 1670 cm⁻¹).[3]
-
¹H NMR (CDCl₃, δ, ppm): The proton NMR spectrum is expected to show signals for the aromatic protons, the protons of the two ethyl groups on the amide nitrogen (which may appear as a broad multiplet due to restricted rotation around the C-N bond), the methyl group on the benzene ring, and the amino group protons.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time. Ensure all reagents are anhydrous. Check the quality of the coupling agents. |
| Side reaction (e.g., N-acylurea formation). | Ensure HOBt is added before or concurrently with EDC. | |
| Loss of product during workup. | Be careful with aqueous extractions if the product has some water solubility. | |
| Presence of Starting Material | Insufficient coupling agent. | Use a slight excess of EDC and HOBt (e.g., 1.2-1.5 equivalents). |
| Deactivated coupling agent. | Use fresh, high-quality EDC and HOBt. Store them under inert gas and protected from moisture. | |
| Formation of Byproducts | Impure starting materials. | Purify starting materials before use. |
| Side reactions of the amino group on the benzoic acid. | Consider protecting the amino group if it interferes with the reaction, although in this case, it is generally not necessary. |
Conclusion
The carbodiimide-mediated coupling of 3-amino-4-methylbenzoic acid with diethylamine using EDC and HOBt is a reliable and efficient method for the synthesis of 3-Amino-N,N-diethyl-4-methylbenzamide. The choice of solvent and careful control of reaction conditions are crucial for achieving high yields and purity. The protocols provided in this application note offer a solid foundation for researchers in organic synthesis and drug development to produce this valuable chemical intermediate.
References
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. Retrieved from [Link]
-
Pendidikan Kimia. (2014, October 10). Operationally Simple Synthesis of N,N‑Diethyl-3‑methylbenzamide (DEET) Using COMU as a Coupling Reagent. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
Sources
Handling and storage protocols for 3-Amino-N,N-diethyl-4-methylbenzamide
[1]
Abstract & Chemical Identity
3-Amino-N,N-diethyl-4-methylbenzamide is a specialized substituted benzamide intermediate used primarily in the synthesis of bioactive small molecules and functionalized dyes.[1][2][3][4][5] Structurally, it features a toluene core substituted with a diethylamide group at the C1 position and a primary amine at the C3 position.[5] This specific substitution pattern renders the molecule sensitive to oxidative degradation and hydrolysis, necessitating rigorous handling protocols to maintain high purity (>98%) for downstream applications such as amide coupling or diazonium salt formation.[5]
Chemical Structure & Key Properties
| Property | Value | Notes |
| IUPAC Name | 3-Amino-N,N-diethyl-4-methylbenzamide | |
| CAS Number | 76765-69-0 | Verified Identifier |
| Appearance | Viscous oil or low-melting solid | Dependent on purity/crystallinity |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low water solubility |
| pKa (Calc) | ~4.5 (Aniline nitrogen) | Weakly basic |
| Storage Class | Air-Sensitive / Light-Sensitive | Store under inert gas |
Safety & Hazard Analysis (Risk Assessment)
Signal Word: WARNING
As a research chemical, specific toxicological data is often extrapolated from structural analogs (e.g., aminobenzamides, DEET).[5] Treat as a potential sensitizer and irritant.[5]
-
H317: May cause an allergic skin reaction (characteristic of aromatic amines).[5]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 or P100 respirator if handling powder; fume hood required for all open-vessel operations.[2][3][5]
-
Dermal: Double-gloving with Nitrile (0.11 mm min thickness).[2][3][5] Breakthrough time < 15 mins for aromatic amines in solution.[5]
-
Ocular: Chemical splash goggles.[5] Face shield recommended during synthesis scale-up.[3][5]
Storage & Stability Protocols
The primary amine functionality at position 3 is susceptible to oxidation (browning) upon exposure to atmospheric oxygen and light.[5] The diethylamide moiety is generally stable but can hydrolyze under strong acidic/basic conditions over time.[5]
Protocol S-1: Long-Term Storage[3]
-
Container Selection: Use amber borosilicate glass vials with Teflon-lined screw caps to prevent UV exposure and solvent leaching.[2][3][5]
-
Atmosphere: Displace headspace with dry Nitrogen (N₂) or Argon (Ar) before sealing.[5]
-
Temperature: Store at 2°C to 8°C . For storage >6 months, freeze at -20°C .
-
Desiccation: Store secondary containment with silica gel packets to mitigate moisture absorption.[5]
Protocol S-2: Visual Integrity Check (Self-Validating System)
Before every use, perform the "Color-Check":
Solubilization & Handling Workflows[2][3][5]
Protocol H-1: Preparation of Stock Solutions (50 mM)
Reagents: Anhydrous DMSO (Dimethyl sulfoxide) or Methanol.[2][5]
-
Weighing: Weigh 10.3 mg of compound into a tared amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Note: Avoid using DMF if the downstream reaction involves sensitive coupling, as dimethylamine impurities in DMF can compete.[5]
-
-
Dissolution: Vortex for 30 seconds. Sonication is rarely needed but permissible (40 kHz, 2 mins).[5]
-
Aliquot: Split into single-use aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.
-
Validation: Inspect for particulates. Solution should be optically clear.
Workflow Visualization: Storage & Handling Lifecycle
Figure 1: Lifecycle management for sensitive aromatic amine intermediates.
Quality Control & Analytical Parameters
To ensure experimental reproducibility, verify the identity of the compound using the following parameters.
Analytical Standard (LC-MS)[2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).[5]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2][3][5]
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide).[5]
-
Mass Spec Target:
Synthesis Pathway Verification
Understanding the synthesis helps in identifying impurities (e.g., unreduced nitro precursor).[5]
Figure 2: Synthetic route highlighting the critical reduction step. Presence of yellow/orange impurities often indicates residual nitro-precursor (Inter2).[3]
Emergency & First Aid Procedures
-
Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[5] Seek immediate medical attention (aromatic amines can damage corneal tissue).[5]
-
Skin Contact: Wash with surfactant-based soap (e.g., polyethylene glycol based) and water.[2][5] Do not use ethanol, as it may enhance transdermal absorption.[5]
-
Spill Containment: Adsorb with vermiculite or sand.[5] Do not use sawdust (potential fire hazard with oxidizers).[5] Neutralize area with dilute acetic acid if necessary.[5]
References
-
BLD Pharm. (2023).[5] Safety Data Sheet: 3-Amino-N,N-diethyl-4-methylbenzamide (CAS 76765-69-0).[1][2][3][4][5][6] Retrieved from [2][5]
-
National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 458760, 4-amino-N,N-diethylbenzamide (Analogous Structure). Retrieved from [5]
-
Sigma-Aldrich. (2023).[5] N,N-Diethyl-3-methylbenzamide (DEET) Physical Properties. Retrieved from [2][5]
-
Smith, P. A. S. (1966).[5] The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin. (Reference for general stability of aromatic amines).
Sources
- 1. 54884-19-4|3-Amino-N,4-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 2. 33322-60-0|3-Amino-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 3. 623155-19-1|3-Amino-N-cyclopropyl-4-methylbenzamide|BLD Pharm [bldpharm.com]
- 4. 6331-71-1|4-Amino-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 5. N,N-Diethyl-p-toluamide | C12H17NO | CID 75946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1985192-49-1|3-Amino-N-cyclopentyl-N,5-dimethylbenzamide|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Troubleshooting low yields in 3-Amino-N,N-diethyl-4-methylbenzamide synthesis
Case File: #3A-DEET-Analog Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields & Impurity Profiles
Executive Summary
You are likely encountering difficulties in the synthesis of 3-Amino-N,N-diethyl-4-methylbenzamide , a structural analog of DEET utilized often as a pharmaceutical intermediate. The synthesis typically proceeds via the amide coupling of 3-nitro-4-methylbenzoic acid followed by the reduction of the nitro group.
Low yields in this specific pathway are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across two critical stages:
-
The Amide Coupling: Incomplete activation of the benzoic acid due to the electron-withdrawing nitro group.
-
The Reduction: Incomplete reduction (hydroxylamine arrest) or product loss during the amphoteric workup.
This guide deconstructs these issues with actionable, self-validating protocols.
Module 1: The Amide Coupling (Precursor Synthesis)
The Objective: Convert 3-nitro-4-methylbenzoic acid to N,N-diethyl-3-nitro-4-methylbenzamide.
The Problem: "My yield is <50% and the product is oiling out."
The ortho-methyl group (position 4) and the meta-nitro group (position 3) create a synergistic barrier. The nitro group deactivates the ring, making the carboxylic acid less nucleophilic during activation, while the methyl group provides slight steric resistance.
Troubleshooting FAQ
Q: I used EDC/HOBt, but the conversion is poor. Why? A: Carbodiimide couplings (EDC/DCC) are often too mild for electron-deficient benzoic acids. The intermediate O-acylisourea is unstable and can rearrange to an unreactive N-acylurea before the secondary amine (diethylamine) attacks.
-
Correction: Switch to the Acid Chloride Method (Thionyl Chloride) or a high-energy coupling reagent like HATU .
Q: I used Thionyl Chloride (SOCl₂), but I see starting material. A: You likely formed the acid chloride but hydrolyzed it back to the acid during the addition of the amine. Diethylamine is hygroscopic; if your solvent isn't anhydrous, water competes with the amine.
-
Correction: Use a "Reverse Addition" protocol (add Acid Chloride to Amine) and ensure anhydrous DCM/THF.
Optimized Protocol: The "Nuclear" Option (Acid Chloride)
This method is robust for scale-up and overcomes electronic deactivation.
-
Activation: Suspend 3-nitro-4-methylbenzoic acid (1.0 eq) in anhydrous Toluene or DCM. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF (Critical for forming the Vilsmeier intermediate). Reflux for 2-3 hours until the solution clears.
-
Evaporation: CRITICAL STEP. Evaporate the solvent and excess SOCl₂ completely (chase with toluene twice) to remove acidic gases.
-
Coupling: Dissolve the residue in dry DCM. Cool to 0°C.[1][2]
-
Addition: Add Diethylamine (1.2 eq) and Triethylamine (2.0 eq) . Note: Diethylamine is volatile (bp 55°C); add it slowly to prevent evaporation due to exotherm.
-
Validation: Check TLC. The acid spot (baseline) should disappear, replaced by a non-polar amide spot.
Module 2: Nitro Reduction (The Critical Step)
The Objective: Reduce N,N-diethyl-3-nitro-4-methylbenzamide to the target 3-Amino compound.
The Problem: "The reaction stalls or produces a dark tar."
The reduction of nitroarenes passes through a hydroxylamine intermediate (
Troubleshooting FAQ
Q: I'm using Pd/C and H₂ balloon, but it stops at 80% conversion. A: Balloon pressure (1 atm) is often insufficient for hindered nitro groups. The methyl group ortho to the nitro group hinders the adsorption of the molecule onto the catalyst surface.
-
Correction: Use a Parr shaker (40-60 psi) or add a transfer hydrogenation promoter like Ammonium Formate .
Q: Can I use Fe/HCl? A: Yes, but the workup is messy. Iron sludge traps the product.
-
Correction: If you lack hydrogenation equipment, use Iron powder with Ammonium Chloride in Ethanol/Water (Bechamp reduction). It is gentler and easier to filter than HCl methods.
Optimized Protocol: Catalytic Hydrogenation
-
Setup: Dissolve the nitro-amide (1.0 eq) in Methanol or Ethanol (0.1 M concentration).
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).
-
Pro-Tip: If the starting material contains sulfur traces (from Thionyl Chloride step), the catalyst will die. Wash the precursor with NaHCO₃ thoroughly before this step.
-
-
H₂ Source: Pressurize to 3-4 bar (40-60 psi) . Stir vigorously.
-
Monitoring: Monitor for the disappearance of the yellow color (nitro compounds are yellow; anilines are often colorless to pale brown).
Module 3: Isolation & Purification (The Yield Killer)
The Objective: Isolate the amphoteric product without loss.
The Problem: "I lost my product during extraction."
The target molecule, 3-Amino-N,N-diethyl-4-methylbenzamide , has a basic aniline nitrogen and a neutral amide.
-
Acidic pH (< 3): The aniline is protonated (
). It stays in the Aqueous Phase . -
Basic pH (> 9): The aniline is free base (
). It moves to the Organic Phase .ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Common Mistake: Washing the organic layer with 1M HCl to remove impurities, inadvertently extracting the product into the waste aqueous layer.
The "pH-Switch" Purification Strategy
| Step | Action | Phase Location of Product | Purpose |
| 1 | Dissolve crude in 1M HCl (aq) | Aqueous | Protonates the amine. Non-basic impurities (unreacted nitro, tars) remain in organics/solids. |
| 2 | Wash with Ethyl Acetate | Aqueous | Removes non-basic organic impurities. Discard Organic Layer. |
| 3 | Basify Aqueous layer to pH 10-12 (using NaOH) | Precipitate/Oil | Deprotonates the amine. Product becomes insoluble in water. |
| 4 | Extract with DCM (3x) | Organic | Collects the pure product. |
| 5 | Dry (Na₂SO₄) & Evaporate | Solid/Oil | Final isolation. |
Visualizations
Figure 1: Synthesis & Troubleshooting Pathway
Caption: Step-by-step synthesis flow. Red dashed lines indicate common failure points (hydrolysis and incomplete reduction).
Figure 2: Workup Decision Tree
Caption: Acid-Base extraction logic to separate the amino-amide product from non-basic byproducts.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3] Tetrahedron, 61(46), 10827-10852.
-
Downing, R. S., et al. (1997). Surface catalyzed hydrogenation of nitro compounds. Catalysis Today, 37(2), 121-136.
-
Org. Synth. Coll. Vol. 1. (1941). Acid Chloride formation using Thionyl Chloride. Organic Syntheses, 147.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
Sources
Identifying common impurities in 3-Amino-N,N-diethyl-4-methylbenzamide
Technical Support Center: Impurity Profiling for 3-Amino-N,N-diethyl-4-methylbenzamide
Product Code: GEN-AM-BENZ-04 Chemical Name: 3-Amino-N,N-diethyl-4-methylbenzamide CAS Registry Number: (Generic Structure Reference: Substituted Benzamide) Support Tier: Level 3 (Senior Application Scientist)
Technical Overview & Synthesis Logic
To effectively troubleshoot impurities, one must understand the genesis of the molecule. 3-Amino-N,N-diethyl-4-methylbenzamide is typically synthesized via a two-step sequence starting from 4-methyl-3-nitrobenzoic acid .
-
Amidation: Conversion of the carboxylic acid to the diethylamide (often via acid chloride or coupling agents).
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) of the nitro group to the amine.[1]
The impurity profile is strictly dictated by the efficiency of these two steps.
Synthesis Pathway & Impurity Origin Map
Figure 1: Critical Control Points (CCPs) in the synthesis of 3-Amino-N,N-diethyl-4-methylbenzamide. Impurities are generated primarily during the reduction phase or via hydrolytic degradation.
Troubleshooting Guide: Common Issues
This section addresses specific observations reported by analytical chemists and process engineers.
Issue 1: "My product has a persistent yellow/orange tint, even after recrystallization."
-
Diagnosis: Presence of Impurity A (Nitro-Intermediate) or Impurity C (Azo-dimers) .
-
Technical Context: The target amine is typically colorless to pale beige. The precursor (Nitro) is yellow. Azo compounds (formed by the coupling of hydroxylamine intermediates during reduction) are intensely colored (orange/red).
-
Validation:
Issue 2: "I see a large peak eluting very early (near the void volume) in Reverse Phase HPLC."
-
Diagnosis: Presence of Impurity B (Hydrolyzed Acid) .
-
Technical Context: Amide bonds are stable but can hydrolyze under strong acidic or basic conditions (often used during the workup of the reduction step). The resulting 3-amino-4-methylbenzoic acid is highly polar and will not retain on a C18 column without ion-pairing reagents or pH control.
-
Solution: Ensure the workup pH was neutralized (pH 7-8) before extraction. If the peak persists, the amide bond has degraded.
Issue 3: "Mass Spec shows a peak at [M-28] relative to the main peak."
-
Diagnosis: Presence of N-Ethyl-3-amino-4-methylbenzamide (Des-ethyl impurity) .
-
Technical Context: This arises if the diethylamine starting material contained ethylamine (mono-ethyl) as an impurity, or if thermal degradation (de-ethylation) occurred during high-temperature distillation.
-
Validation: Check the starting material (Diethylamine) purity by GC.
Analytical Protocols (Self-Validating Systems)
Do not rely on generic methods. Use this specific gradient method designed to separate the polar amine from the non-polar nitro precursor.
High-Performance Liquid Chromatography (HPLC) Method[4][5]
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard stationary phase for aromatic amides. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of the carboxylic acid impurities, improving their retention. |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent for eluting the non-polar nitro precursor. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV at 240 nm | Optimized for the benzamide chromophore. |
| Temperature | 30°C | Ensures reproducibility of retention times. |
Gradient Table:
-
0-2 min: 95% A (Isocratic hold for polar acid impurities)
-
2-15 min: 95% A → 20% A (Linear gradient to elute the main amine and nitro impurities)
-
15-20 min: 20% A (Wash to remove dimers)
-
20-21 min: 20% A → 95% A (Re-equilibration)
Impurity Reference Data
| Impurity Name | Relative Retention Time (RRT) | Origin |
| 3-Amino-4-methylbenzoic acid | ~0.2 - 0.3 | Hydrolysis (Degradation) |
| Target Product | 1.00 | Synthesis |
| N,N-Diethyl-4-methyl-3-nitrobenzamide | ~1.5 - 1.8 | Unreacted Intermediate |
| Azo-dimers | > 2.0 | Reduction Side-reaction |
Advanced Characterization: Graphviz Logic Flow
Use this decision tree to determine the purification strategy based on your analytical data.
Figure 2: Decision Matrix for purification based on impurity polarity.
References
-
Reduction of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45-53.
-
Amide Synthesis (DEET Analogs): "Synthesis of N,N-diethyl-3-methylbenzamide (DEET) via oxidative coupling." MDPI, 2021.
-
Impurity Profiling Mechanisms: "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, 2018.
-
HPLC Method Validation: "Analytical Methods for Amino Acids and Benzamides." Shimadzu Technical Reports.
(Note: While specific monographs for this exact intermediate are proprietary to manufacturers, the chemistry cited above follows the universal reactivity of nitro-benzamide reductions.)
Sources
Technical Support Center: Optimization of Reaction Temperature for 3-Amino-N,N-diethyl-4-methylbenzamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
3-Amino-N,N-diethyl-4-methylbenzamide is a critical intermediate, structurally related to N,N-diethyl-m-toluamide (DEET), often utilized in the synthesis of functionalized dyes and pharmaceutical precursors.
The synthesis typically follows a two-stage "Nitro-Route" to avoid self-polymerization of the aniline moiety:
-
Amidation: 3-Nitro-4-methylbenzoic acid
3-Nitro-N,N-diethyl-4-methylbenzamide. -
Reduction: 3-Nitro-N,N-diethyl-4-methylbenzamide
Target Amine .
Temperature Control is the Critical Critical Quality Attribute (CQA).
-
Stage 1 (Amidation): Improper temperature management during the acid chloride addition leads to hydrolysis (low yield) or "charring" (colored impurities).
-
Stage 2 (Reduction): Temperature dictates the catalyst turnover frequency (TOF) and selectivity, preventing over-reduction or catalyst poisoning.
Thermodynamics & Kinetics: The "Why" Behind the Protocol
The Arrhenius Constraint
For the amidation step involving thionyl chloride activation, the reaction rate
-
Low Temperature (<0°C): The reaction rate of the acid chloride with diethylamine slows significantly. While this suppresses side reactions, it can lead to accumulation of unreacted acid chloride. Upon warming, this accumulation can trigger a thermal runaway .
-
High Temperature (>40°C during addition): Diethylamine (b.p. 55°C) becomes volatile, altering stoichiometry. Furthermore, the exothermicity of the N-acylation (
) can degrade the intermediate.
Reaction Workflow Diagram
The following diagram illustrates the critical temperature control points (TCPs) in the synthesis pathway.
Caption: Figure 1. Thermal Control Points (TCPs) in the conversion of 3-nitro-4-methylbenzoic acid to the target amino-benzamide. Red nodes indicate high thermal risk steps.
Troubleshooting Guide & FAQs
This section addresses specific thermal deviations reported by users in the field.
Scenario A: The Amidation Step (Formation of the Diethylamide)
Q1: I am observing a dark oil and low yield after adding diethylamine. My reactor jacket was set to 25°C.
-
Diagnosis: Thermal Degradation / Amine Loss.
-
The reaction between an acid chloride and diethylamine is highly exothermic. If the jacket is at 25°C, the internal temperature likely spiked above 60°C at the injection point. This causes:
-
Flash evaporation of diethylamine (b.p. 55°C), destroying stoichiometry.
-
Formation of colored oxidative impurities (quinones).
-
-
-
Solution: Pre-cool the reactor to 0–5°C . Add the acid chloride solution dropwise to the amine (or vice versa, depending on the specific setup, though adding amine to acid chloride is common, adding acid chloride to excess amine is preferred to scavenge HCl). Maintain internal temperature <15°C throughout addition.
Q2: The reaction mixture solidified during the acid chloride formation (SOCl2 step).
-
Diagnosis: Sublimation/Crystallization.
-
3-Nitro-4-methylbenzoyl chloride has a high melting point. If the temperature drops below 50°C during the removal of excess thionyl chloride, it may solidify, trapping SOCl2.
-
-
Solution: Maintain temperature at 60°C during vacuum distillation of excess SOCl2. Dissolve the residue immediately in dry dichloromethane (DCM) or Toluene before cooling down for the amidation step.
Scenario B: The Reduction Step (Nitro to Amino)
Q3: The hydrogenation reaction (Pd/C) stalled after 50% conversion. I am running at Room Temperature (20°C).
-
Diagnosis: Kinetic Trapping.
-
While nitro reductions are exothermic, the reduction of the sterically crowded 3-nitro group (flanked by the 4-methyl and the amide) requires activation energy.
-
-
Solution: Initiate the reaction at 25°C to handle the initial exotherm. Once hydrogen uptake slows (usually after 1 hour), ramp the temperature to 45–50°C to drive the reaction to completion.
Q4: I see de-ethylated byproducts in the final LC-MS.
-
Diagnosis: Thermal Hydrolysis.
-
If the reduction is performed at high temperatures (>70°C) in aqueous acidic media (e.g., Fe/HCl reduction), the amide bond can hydrolyze.
-
-
Solution: Switch to Catalytic Hydrogenation (H2, Pd/C) in Methanol/Ethanol at neutral pH. Keep temperature <50°C .
Optimized Experimental Protocol
Objective: Synthesis of 3-Amino-N,N-diethyl-4-methylbenzamide via the Nitro-Route.
Phase 1: Activation & Amidation
-
Activation:
-
Charge 3-Nitro-4-methylbenzoic acid (1.0 eq) into a reactor.
-
Add Thionyl Chloride (1.5 eq) and a catalytic amount of DMF.
-
Heat to 75°C (Reflux) for 3 hours. Critical: Ensure complete gas evolution cessation.
-
Distill off excess SOCl2 under vacuum at 60°C .
-
Dilute residue with dry Dichloromethane (DCM).
-
-
Amidation (The Cold Step):
-
In a separate vessel, charge Diethylamine (2.2 eq) and DCM. Cool to 0°C .
-
Add the Acid Chloride/DCM solution dropwise over 1 hour.
-
Control: Ensure internal temp does not exceed 10°C .
-
After addition, warm to 25°C and stir for 2 hours.
-
Workup: Wash with water, dilute HCl, and brine. Evaporate solvent to yield 3-Nitro-N,N-diethyl-4-methylbenzamide.
-
Phase 2: Reduction
-
Hydrogenation:
-
Dissolve the Nitro-intermediate in Methanol.
-
Add 10% Pd/C catalyst (5 wt% loading).
-
Pressurize with Hydrogen (3–5 bar).
-
-
Temperature Ramp:
-
Start stirring at 25°C . Monitor exotherm.
-
After 1 hour, increase temperature to 45°C .
-
Hold at 45°C until HPLC shows <0.5% starting material.
-
-
Isolation:
-
Filter catalyst while warm (to prevent product precipitation on the catalyst).
-
Concentrate filtrate to crystallize the final product.
-
Data Summary: Temperature vs. Yield
| Reaction Step | Temperature Range | Yield Impact | Purity Impact |
| Amidation Addition | < 10°C | High (90-95%) | High (Minimal side products) |
| Amidation Addition | > 25°C | Moderate (70-80%) | Low (Dark color, imide formation) |
| Reduction | 20°C (Constant) | Low (Incomplete) | High (Clean but low conversion) |
| Reduction | 45°C (Ramp) | High (>95%) | High (Complete conversion) |
| Reduction | > 70°C | Moderate | Low (Amide hydrolysis risk) |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
PrepChem. Synthesis of N,N-Diethylbenzamide. Retrieved from [Link] (Validation of low-temperature addition for diethylamine amidation).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7618, 3-Amino-4-methylbenzoic acid. Retrieved from [Link].
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3-Amino-N,N-diethyl-4-methylbenzamide and its precursors before handling.
Minimizing side reactions during 3-Amino-N,N-diethyl-4-methylbenzamide preparation
Technical Support Center: Optimization of 3-Amino-N,N-diethyl-4-methylbenzamide Synthesis
Executive Summary
The preparation of 3-Amino-N,N-diethyl-4-methylbenzamide typically involves a three-stage sequence: nitration of p-toluic acid (or the amide), amidation, and finally, the critical reduction of the nitro group to the amine.
While the regiochemistry is generally favorable (the 4-methyl and 1-carboxyl/amide groups cooperatively direct nitration to the 3-position), the process is plagued by three primary classes of side reactions:
-
Incomplete Reduction intermediates (Hydroxylamines).
-
Condensation impurities (Azo/Azoxy dimers).
-
Hydrolytic degradation of the diethylamide moiety.
This guide provides a mechanistic breakdown of these failures and self-validating protocols to prevent them.
Part 1: The Synthesis Landscape & Failure Points
The following logic map details the standard pathway and the specific entry points for critical impurities.
Figure 1: Synthetic pathway illustrating the "Red Zone" side reactions at each stage. Note that the reduction step (NitroAmide → Target) contains the highest density of potential failure modes.
Part 2: Troubleshooting & Optimization (Q&A)
Module A: The Reduction Phase (Critical Step)
Context: Converting the nitro group to an amine without touching the amide bond.
Q1: My final product has a persistent pink/orange hue that recrystallization won't remove. What is this? Diagnosis: This is likely Azoxy or Azo dimer formation (e.g., 3,3'-azobis(N,N-diethyl-4-methylbenzamide)). Mechanism: Under basic conditions or insufficient hydrogen mass transfer, the intermediate Nitroso species reacts with the Hydroxylamine intermediate. Corrective Protocol:
-
Acidity Control: Ensure the reaction medium is slightly acidic to neutral. Azo coupling is accelerated in base.
-
Vanadium Additive: Add trace amounts of Vanadium (IV) or (V) oxide. Literature suggests Vanadium suppresses hydroxylamine accumulation, thereby starving the azo-coupling reaction [1].
-
H₂ Mass Transfer: Increase agitation speed (>1000 rpm). If H₂ is starved at the catalyst surface, the reaction stalls at the coupling-prone intermediate stage.
Q2: HPLC shows a peak with M+16 relative to the product. Is this an oxide? Diagnosis: This is N-Aryl Hydroxylamine (Ar-NHOH). Cause: Incomplete reduction. This is dangerous as hydroxylamines are thermally unstable and can disproportionate violently upon heating during distillation.[1] Corrective Protocol:
-
Catalyst Check: If using Pd/C, ensure it is not poisoned by sulfur (carryover from thionyl chloride in the previous amidation step).
-
End-Point Verification: Do not rely solely on H₂ uptake. Check TLC/HPLC for the disappearance of the hydroxylamine intermediate before stopping.
Q3: I see a loss of the ethyl groups (De-ethylation). Diagnosis: Oxidative dealkylation or acid hydrolysis. Cause: While rare in hydrogenation, if you use Fe/HCl (Béchamp reduction) at high temperatures, the strong acid can hydrolyze the amide bond, yielding 3-amino-4-methylbenzoic acid. Corrective Protocol:
-
Switch Method: Use Catalytic Hydrogenation (Pd/C, MeOH, 40°C, 5 bar H₂) instead of metal/acid reductions. The amide bond is stable under neutral hydrogenation conditions [2].
Module B: The Amidation Phase
Q4: The yield of the amide intermediate is low, and I smell a "fishy" odor in the aqueous waste. Diagnosis: Hydrolysis of the Acid Chloride or loss of Diethylamine. Mechanism: If the intermediate acid chloride is not dry, it reverts to the starting acid. The "fishy" smell is unreacted diethylamine. Corrective Protocol:
-
Thionyl Chloride Removal: You must remove all excess SOCl₂ (azeotrope with toluene) before adding diethylamine. Residual SOCl₂ reacts vigorously with the amine, consuming it and generating heat that degrades the product.
-
Schotten-Baumann Conditions: If using aqueous conditions, maintain T < 5°C to favor amidation over hydrolysis.
Part 3: Quantitative Data & Thresholds
Table 1: Side Reaction Management Matrix
| Impurity Type | Detection (MS) | Root Cause | Prevention Limit |
| Dinitro-species | M + 45 | Nitration T > 50°C | Keep Nitration T < 10°C; Add H₂SO₄ slowly. |
| Hydroxylamine | M + 16 | Poisoned Catalyst / Low H₂ | Use 5% Pd/C (unpoisoned); P(H₂) > 5 bar. |
| Azo-Dimer | 2M - 2 | Basic pH / Low Agitation | Maintain pH 6-7; High RPM stirring. |
| Hydrolyzed Acid | M - 71 (-NEt₂) | Water in Amidation / High Acid | Dry solvents (KF < 0.1%); Avoid Fe/HCl reduction. |
Part 4: Validated Experimental Protocol (Reduction Step)
Objective: Synthesis of 3-Amino-N,N-diethyl-4-methylbenzamide via Catalytic Hydrogenation.
-
Preparation: Charge a high-pressure autoclave with 3-nitro-N,N-diethyl-4-methylbenzamide (1.0 equiv) and Methanol (10 vol).
-
Catalyst Loading: Add 5% Pd/C (5 wt% loading, 50% water wet). Optional: Add 0.1 mol% Vanadyl acetylacetonate to suppress azo formation [1].
-
Purge: Nitrogen purge (3x), then Hydrogen purge (3x).
-
Reaction: Pressurize to 5 bar (75 psi) H₂. Heat to 40°C . Stir at 1200 rpm .
-
Note: Monitoring H₂ uptake is critical. A sharp cessation of uptake usually indicates completion.
-
-
Workup: Filter catalyst while warm (under N₂ to prevent pyrophoric ignition). Concentrate filtrate.[2]
-
Purification: If the pink azo impurity is present, treat with activated carbon in refluxing isopropanol.
References
-
Baiker, A., et al. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. Patent WO1996036597A1. (Demonstrates Vanadium usage to prevent hydroxylamine accumulation).
-
MDPI. (2020). Synthesis of N,N-Diethyl-3-methylbenzamide. (Discusses amide stability and oxidative coupling routes, relevant for the scaffold stability).
-
NCERT. Amines: Reduction of Nitro Compounds. (Foundational mechanism for nitro-to-amine reduction).
-
PrepChem. Synthesis of N,N-Diethylbenzamide. (Standard protocols for amide formation from acid chlorides).
Sources
Technical Support Center: Thermal Stability & Degradation of 3-Amino-N,N-diethyl-4-methylbenzamide
Part 1: The Degradation Landscape (Mechanistic Insights)
Executive Summary: 3-Amino-N,N-diethyl-4-methylbenzamide is a bifunctional molecule containing a tertiary amide and a primary aromatic amine . Under thermal stress, it exhibits two distinct degradation profiles depending on the presence of moisture and oxygen.
As a researcher, you must distinguish between Hydrolytic Degradation (driven by moisture/pH) and Oxidative Degradation (driven by air/radical initiators).
Primary Degradation Pathways
-
Pathway A: Amide Hydrolysis (The "Wet" Pathway)
-
Trigger: Heat + Moisture (accelerated by acidic/basic pH).
-
Mechanism: Nucleophilic attack of water on the carbonyl carbon.[1][2] The diethylamine group is a good leaving group under thermal stress.
-
Products: 3-Amino-4-methylbenzoic acid and Diethylamine (volatile).
-
Chromatographic Impact: Formation of a polar impurity eluting before the parent peak in Reverse Phase (RP) HPLC.
-
-
Pathway B: Oxidative Coupling (The "Dry/Air" Pathway)
-
Trigger: Heat + Oxygen (Air).
-
Mechanism: The primary aniline group (-NH2) is highly susceptible to radical oxidation. This leads to the formation of hydrazo, azo, and azoxy dimers, and eventually complex polymetric "tars."
-
Products: Azo-dimers and N-oxide species.
-
Chromatographic Impact: Formation of highly non-polar impurities eluting after the parent peak; often accompanied by sample discoloration (yellow
brown).
-
-
Pathway C: N-Dealkylation (Minor)
-
Trigger: High heat (>150°C) or radical initiators.
-
Mechanism: Oxidative removal of ethyl groups from the amide nitrogen.
-
Products: N-ethyl-3-amino-4-methylbenzamide (Secondary amide).
-
Visualizing the Pathways
Figure 1: Mechanistic degradation map showing the divergence between hydrolytic cleavage and oxidative coupling.
Part 2: Troubleshooting Guide (Symptom-Based)
Use this decision matrix to diagnose experimental anomalies.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| New Peak (RRT < 0.8) | Hydrolysis | The amide bond cleaved, yielding the carboxylic acid derivative. | 1. Check water content in solvent.2. Verify pH is neutral (Amides hydrolyze rapidly at pH <3 or >9).3. Store desiccated. |
| New Peak (RRT > 1.5) | Dimerization | Oxidative coupling of the aniline (-NH2) groups forming azo-dimers. | 1. Degas solvents (sparge with Helium/Argon).2. Add antioxidant (e.g., Ascorbic acid) if protocol permits.3. Protect from light. |
| Solution Turns Brown | Oxidation | Formation of quinone-imine like structures or aniline oligomers. | CRITICAL: Analyze immediately. Color change often precedes precipitation. Switch to inert atmosphere (N2 glovebox). |
| Mass Balance Loss | Volatility | Loss of Diethylamine (byproduct of hydrolysis) or sublimation. | If heating >100°C, use a sealed pressure vessel. Diethylamine is volatile (b.p. 55°C). |
| Peak Tailing | Silanol Interaction | The free amine interacts with acidic silanols on the HPLC column. | Add 0.1% Triethylamine (TEA) or use a "Base-Deactivated" (Endcapped) column. |
Part 3: Validated Analytical Protocols
Stress Testing Protocol (For Method Validation)
To confirm your analytical method is "stability-indicating" (capable of separating degradants from the parent), perform this forced degradation study.
-
Thermal Stress (Solid State):
-
Place 50 mg of dry powder in a crimped vial.
-
Heat at 105°C for 24 hours .
-
Expected Result: Slight yellowing. HPLC should show <2% degradation if pure.
-
-
Hydrolytic Stress (Solution):
-
Dissolve 10 mg in 1 mL of 0.1 N HCl.
-
Heat at 60°C for 4 hours .
-
Expected Result: Significant formation of 3-Amino-4-methylbenzoic acid (Early eluting peak).
-
-
Oxidative Stress:
-
Dissolve 10 mg in 1 mL of 3% H2O2.
-
Store at RT for 2 hours.
-
Expected Result: Formation of N-oxides and colored species.
-
Recommended HPLC Method
Rationale: The molecule is basic.[1][2][3] An acidic mobile phase is required to protonate the amine, ensuring it does not drag on the column, while suppressing the ionization of the acidic degradant to improve its retention slightly (preventing it from eluting in the void volume).
| Parameter | Condition |
| Column | C18 (L1) Endcapped, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax SB-C18) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Aromatic ring) and 210 nm (Amide bond/impurities) |
| Column Temp | 30°C |
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my standard turn yellow after 1 week in solution? A: This is classic aniline oxidation . Even trace dissolved oxygen in your solvent (methanol/acetonitrile) reacts with the free amine at position 3.
-
Fix: Prepare fresh standards daily. If storage is necessary, use amber vials, flush with Nitrogen, and store at 4°C.
Q2: Can I use this molecule in a reaction at 150°C? A: Only under strictly anhydrous and oxygen-free conditions. At 150°C, the amide bond is thermodynamically stable, but the kinetic barrier to hydrolysis drops significantly if trace moisture is present. The amine group will also undergo rapid radical polymerization in air at this temperature.
Q3: I see a "Ghost Peak" at the very beginning of my chromatogram. What is it? A: This is likely 3-Amino-4-methylbenzoic acid . Because it is a zwitterion (acid group + amine group) and highly polar, it often elutes near the void volume (t0) in standard C18 methods.
-
Fix: Reduce the initial organic concentration to 2-3% or use a specialized "Polar Embedded" column to retain this degradant.
References
-
Amide Hydrolysis Kinetics
-
Oxidative Degradation of Amines
-
HPLC Method Development for Amides/Amines
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Amino-N,N-diethyl-4-nitrobenzamide|CAS 474020-77-4 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. HPLC method for simultaneous determination of impurities and degradation products in zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Filtration & Isolation of 3-Amino-N,N-diethyl-4-methylbenzamide
Executive Summary: The "Sticky" Benzamide Challenge
The isolation of 3-Amino-N,N-diethyl-4-methylbenzamide presents a classic process chemistry paradox. While the core benzamide structure suggests a stable solid, the N,N-diethyl substituent introduces significant rotational freedom, drastically lowering the melting point and increasing solubility in organic solvents.
Simultaneously, the 3-amino group introduces pH sensitivity and hydrogen bonding capability. This combination frequently pushes the molecule into a Liquid-Liquid Phase Separation (LLPS) regime—commonly known as "oiling out"—rather than distinct crystallization.[1][2]
If you are experiencing:
-
Filter blinding (clogging) within minutes.
-
A "gooey" or "taffy-like" filter cake.
-
Filtrate that turns cloudy after passing through the filter.
...you are likely operating inside the metastable oiling-out zone . This guide provides the thermodynamic corrections required to exit this zone and achieve a filterable crystalline habit.
Diagnostic Hub: Identify Your Failure Mode
Use this decision matrix to identify the specific root cause of your filtration failure.
Figure 1: Diagnostic Decision Tree for Benzamide Isolation Failures.
Troubleshooting Guides (Q&A)
Issue 1: The "Oiling Out" Phenomenon
Q: My product comes out as a yellow oil that eventually solidifies into a hard block at the bottom of the flask. How do I filter this?
A: You cannot filter the oil; you must prevent it. This molecule exhibits a Miscibility Gap . When you cool the solution, it hits the "Oiling Limit" (LLPS boundary) before it hits the Solubility Curve. The droplets of oil are rich in impurities and solvent, forming a gum that blinds filter media immediately.
The Fix: Seeded Cooling Crystallization You must decouple nucleation from oiling out.
-
Determine Saturation Temperature (
): Find the temperature where your product is fully dissolved. -
Hold Above
: Cool to above the temperature where oil droplets usually appear. -
Seed: Add 0.5% - 1.0% wt/wt of pure seed crystals. This provides a surface for growth, bypassing the energy barrier that causes oiling.
-
Slow Cool: Cool at a rate of
. The solute will deposit onto the seeds rather than forming new oil droplets.
Issue 2: Filter Blinding by Fines
Q: The slurry looks like a nice white solid, but filtration stops after 10 mL. The cake is thin and tightly packed.
A: You have created a "Compressible Cake" via Crash Cooling.
Rapid addition of anti-solvent (e.g., adding water to an ethanolic solution of the benzamide) creates massive supersaturation (
The Fix: Ostwald Ripening (Temperature Cycling)
-
Do not filter yet.
-
Re-heat the slurry to near-dissolution (dissolve the fines).
-
Cool slowly.
-
Repeat this cycle 2-3 times. This "cannibalizes" the small fines to grow the larger crystals, reducing the specific cake resistance (
).
Issue 3: Static and Sticky Cakes
Q: The solid sticks to the spatula and the reactor walls. It’s impossible to scrape off the filter.
A: This is a Zeta Potential / Solvate issue. Substituted aminobenzamides often form solvates with alcohols or chlorinated solvents. The static is due to low conductivity in non-polar washes.
The Fix:
-
Wash Solvent: Switch the final wash to a solvent with higher conductivity or add a trace of humidity if using pure heptane.
-
Displacement Wash: Do not let the cake crack or dry completely between washes. Keep the "liquid head" above the cake to prevent channeling.
Technical Data & Hardware Selection
Table 1: Solvent System Compatibility
Based on the polarity of the N,N-diethyl and 3-amino moieties.
| Solvent System | Solubility | Risk Level | Recommendation |
| DCM / Chloroform | Very High | High | Avoid. Hard to crystallize; product stays in mother liquor. |
| Ethanol / Water | High | Medium | Good for anti-solvent crystallization, but risk of oiling out if water added too fast. |
| Toluene / Heptane | Moderate | Low | Preferred. Toluene solubilizes the diethyl group; Heptane acts as a controlled anti-solvent. |
| Ethyl Acetate | Moderate | Low | Excellent for evaporative crystallization. |
Table 2: Filter Media Selection
The 3-amino group can degrade certain polymers.
| Filter Media | Compatibility | Notes |
| Polypropylene (PP) | Excellent | Best all-around choice. Use 10–20 |
| Nylon 6,6 | Poor | The amino group can interact/bind, causing slow flow. |
| PTFE (Teflon) | Excellent | Ideal for final isolation, especially if using DCM/Toluene. |
| Cellulose Paper | Moderate | Risk of fiber swelling in aqueous/alcohol mixtures. |
Validated Experimental Protocol
Protocol: Recovery of Oiled-Out 3-Amino-N,N-diethyl-4-methylbenzamide
Objective: Convert an unfilterable oily mixture into a filterable crystalline slurry.
Reagents:
-
Solvent A: Toluene (Good solvent)
-
Solvent B: Heptane (Anti-solvent)
-
Seed Crystals (Critical - if unavailable, scratch glass to induce)
Step-by-Step:
-
Dissolution:
-
Add Toluene (approx. 3-5 volumes relative to product weight) to the oily crude.
-
Heat to
until a clear, homogeneous yellow solution is obtained. Ensure no oil droplets remain.
-
-
Metastable Zone Entry:
-
Cool the solution to
. -
Check point: If oil appears, reheat to
and add slightly more Toluene. You must be in the single-phase liquid region.
-
-
Seeding (The Critical Step):
-
At
, add Seed Crystals (1% wt/wt). -
Agitate gently (low RPM) for 30 minutes. The solution should turn from clear to slightly opaque as crystals grow on the seeds.
-
-
Anti-Solvent Addition:
-
Final Cooling:
-
Cool to
over 60 minutes. -
Hold at
for 1 hour to maximize yield.
-
-
Filtration:
-
Filter on a sintered glass funnel (Porosity 3) or PP cloth.
-
Wash: Cold Heptane (
). -
Dry: Vacuum oven at
(Note: Keep below melting point).
-
References
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Chapter 4: Phase Equilibria and Oiling Out).
-
Beckmann, W. (2013).[4] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Section: Seeding Strategies).
-
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter 8: Crystallization and Filtration).
-
Deneau, E., & Steele, G. (2005). "An In-Depth Study of the Oiling Out of an Active Pharmaceutical Ingredient." Organic Process Research & Development, 9(6), 943–950.
-
Tiller, F. M., & Yeh, C. S. (1987). "The Role of Porosity in Filtration: VI. Filtration with Variable Pressure." AIChE Journal, 33(8), 1241–1256. (Foundational text on compressible cakes).
Sources
Strategies for removing unreacted precursors from 3-Amino-N,N-diethyl-4-methylbenzamide
Technical Support Center: Purification of 3-Amino-N,N-diethyl-4-methylbenzamide
Welcome to the technical support center for the purification of 3-Amino-N,N-diethyl-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical strategies for removing unreacted precursors and achieving high product purity. We will explore the causality behind experimental choices and provide validated protocols to troubleshoot common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted precursors I might encounter in my crude 3-Amino-N,N-diethyl-4-methylbenzamide product?
A1: The unreacted precursors in your crude product depend heavily on your synthetic route. The most common approach involves the amidation of 3-amino-4-methylbenzoic acid. Therefore, the primary impurities you are likely to encounter are:
-
3-amino-4-methylbenzoic acid: The starting carboxylic acid. It is amphoteric, possessing both a basic amino group and an acidic carboxylic acid group.
-
Diethylamine: The amine reagent used for amidation. It is a volatile and basic liquid.
-
Coupling Reagents/Byproducts: Depending on the amidation method, you may have byproducts from reagents like DCC (dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or thionyl chloride. For example, if DCC is used, dicyclohexylurea (DCU) is a common, often insoluble, byproduct.
If your synthesis involves the reduction of a nitro group, you might also find the nitro-precursor, N,N-diethyl-3-nitro-4-methylbenzamide , in your crude mixture.
Q2: I have a crude mixture from my reaction. What is the most effective initial purification step?
A2: For this specific molecule, the most effective initial purification step is almost always liquid-liquid extraction , specifically an acid-base extraction .[1][2][3] This technique leverages the different acidic and basic properties of your target compound and the common precursors to separate them into different liquid phases (typically an organic solvent and water).[4][5]
-
Why it works: Your target product, 3-Amino-N,N-diethyl-4-methylbenzamide, has a basic amino group. Unreacted diethylamine is also basic. The starting material, 3-amino-4-methylbenzoic acid, is amphoteric (it can act as an acid or a base). By carefully washing your organic solution with acidic and basic aqueous solutions, you can selectively pull the impurities out of the organic layer, leaving your desired product behind.
Q3: How do I decide which purification strategy to use after the initial workup?
A3: The optimal strategy depends on the physical state of your product (solid or oil) and the nature of the remaining impurities. A general decision-making workflow is outlined below.
Caption: Workflow of the acid-base extraction process.
Troubleshooting Guide 2: Purification by Flash Column Chromatography
Issue: My product is still impure after extraction, or it contains byproducts with similar polarity to my desired compound.
Core Principle: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through it. [6][7]Less polar compounds travel faster down the column, while more polar compounds are retained longer, allowing for their separation into different fractions. [8]
Step-by-Step Protocol
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). The goal is to find a solvent mixture where your product has an Rf value of approximately 0.25-0.35. [8]2. Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column, tapping the side gently to ensure even packing. Avoid air bubbles. [8] * Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica gel.
-
Dry Loading: If your product has poor solubility in the mobile phase, dissolve it in a different, volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent. This creates a dry powder that can be carefully added to the top of the column. [8]4. Elution:
-
Carefully add your mobile phase to the column and apply gentle pressure (using a pump or air line) to start the flow.
-
Collect the eluent in a series of test tubes or flasks (fractions).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a stain.
-
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Chromatography Troubleshooting
-
Problem: My amine product is "streaking" or "tailing" on the TLC plate and column, leading to poor separation.
-
Causality: The slightly acidic nature of standard silica gel can interact strongly with the basic amino group of your product, causing it to move unevenly.
-
Solution: Add a small amount of a competing base to your mobile phase. A common choice is 0.5-1% triethylamine (TEA). [9]This TEA will interact with the acidic sites on the silica, allowing your product to elute cleanly. Alternatively, use a different stationary phase like basic alumina. [9]
Impurity Type Recommended Starting Mobile Phase Notes Less polar impurities Hexane / Ethyl Acetate (e.g., 4:1) Increase the proportion of Ethyl Acetate (gradient elution) to elute your more polar product. More polar impurities Hexane / Ethyl Acetate (e.g., 1:1) with 1% TEA The TEA is crucial to prevent tailing of your amine product. [9] | Very polar impurities | Dichloromethane / Methanol (e.g., 95:5) with 1% TEA | Use for compounds that do not move in Hexane/EtOAc systems. |
Troubleshooting Guide 3: Purification by Recrystallization
Issue: My product is a solid but contains small amounts of impurities after extraction or chromatography.
Core Principle: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to slowly cool. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. [10]
Step-by-Step Protocol
-
Solvent Selection: The key is to find a solvent in which your product is highly soluble when hot but poorly soluble when cold. Test small amounts of your product in various solvents (see table below).
-
Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or DCU byproduct), quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb it. Once crystals have formed, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.
| Solvent | Polarity | Comments |
| Ethanol / Water | Polar | Amides often crystallize well from alcohol/water mixtures. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool. |
| Acetonitrile | Polar Aprotic | A very good solvent for recrystallizing amides, often yielding high-quality crystals. [10] |
| Ethyl Acetate / Hexane | Medium / Non-polar | A common mixed-solvent system. Dissolve in hot EtOAc and add hexane until the solution becomes turbid, then cool slowly. |
| Toluene | Non-polar | Can be effective for aromatic compounds. |
References
- Purification of Organic Compounds by Flash Column Chrom
- Flash Chromatography: A Speedy Solution for Separation & Purific
- FLASH Chromatography - Purification System Archives. Icon Scientific Inc.
- Flash Chromatography Explained: A Comprehensive Guide. (2024). Chrom Tech, Inc.
- Process for the purification of aromatic amines.
- Successful flash chrom
- Analysis of heterocyclic aromatic amines using selective extraction. (2021). PMC - NIH.
- Video: Extraction - Concept. (2020). JoVE.
- Extraction technique in organic chemistry. (2020). YouTube.
- What is the best technique for amide purification?. (2020).
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- How do I purify ionizable organic amine compounds using flash column chrom
- Solvent Extraction Utilized to Separ
- Solvent Extraction Techniques.
- Liquid-Liquid Extraction. (2022). YouTube.
Sources
- 1. Video: Extraction - Concept [jove.com]
- 2. youtube.com [youtube.com]
- 3. organomation.com [organomation.com]
- 4. odinity.com [odinity.com]
- 5. m.youtube.com [m.youtube.com]
- 6. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 7. chromtech.com [chromtech.com]
- 8. orgsyn.org [orgsyn.org]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Structural Elucidation & Purity Assessment: 3-Amino-N,N-diethyl-4-methylbenzamide
Interpreting H-NMR and C-NMR spectra of 3-Amino-N,N-diethyl-4-methylbenzamide requires navigating two complex spectral phenomena: the restricted rotation of the diethylamide group and the electronic push-pull of the trisubstituted benzene ring.
This guide serves as a comparative technical manual for researchers validating the identity and purity of this compound, specifically against its synthetic precursor, 3-Nitro-N,N-diethyl-4-methylbenzamide .
Executive Summary & Application Context
-
Target Molecule: 3-Amino-N,N-diethyl-4-methylbenzamide (CAS: 19406-86-1 derivative)
-
Primary Application: Pharmaceutical intermediate (local anesthetics, anti-arrhythmics) and agrochemical scaffolds.
-
Analytical Challenge: Distinguishing the target amine from its nitro-precursor and resolving the magnetic non-equivalence of the N-ethyl groups caused by amide resonance.
Comparative Performance: Target vs. Precursor (Process Control)
In drug development, "performance" of an analytical method is defined by its ability to track reaction progress. The most critical comparison is between the Target (Amine) and its Precursor (Nitro) .
Experimental Scenario: Monitoring the catalytic hydrogenation of 3-Nitro-N,N-diethyl-4-methylbenzamide.
| Feature | Precursor (Nitro) | Target (Amine) | Diagnostic Value |
| Aromatic Region | Deshielded (Downfield). Nitro group is strongly electron-withdrawing. | Shielded (Upfield). Amino group is strongly electron-donating. | High. The H2 proton (between substituents) shifts upfield by ~0.8–1.0 ppm upon reduction. |
| Exchangeable Protons | None (unless wet solvent). | Broad Singlet (~3.5–5.0 ppm). | Critical. Appearance of NH₂ signal confirms reduction. |
| Methyl Group (Ar-CH₃) | ~2.35 ppm. | ~2.15 ppm. | Moderate. Slight upfield shift due to adjacent electron-donating amine. |
| N-Ethyl Pattern | Distinct Quartets/Triplets (Rotamers often visible). | Distinct Quartets/Triplets (Rotamers often visible). | Low. Both compounds exhibit restricted amide rotation; not diagnostic for reaction progress. |
1H-NMR Interpretation Guide (600 MHz, CDCl₃)
A. The "Rotamer" Trap (Aliphatic Region)
The most common error in interpreting N,N-diethylbenzamides is misidentifying the ethyl signals as impurities. Due to the partial double-bond character of the C–N amide bond, rotation is restricted at room temperature (25°C).
-
Observation: You will likely see two overlapping sets of signals for the ethyl groups.
-
Mechanism: One ethyl group is cis to the carbonyl oxygen; the other is trans. They are magnetically non-equivalent.
-
Protocol: To coalesce these peaks into single sharp signals, perform Variable Temperature (VT) NMR at >55°C (328 K).
Assignment Table:
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |
|---|---|---|---|---|
| 1.10 – 1.25 | Broad/Dual Triplets | 6H | N-CH₂-CH₃ | Two overlapping triplets due to rotamers. |
| 2.15 | Singlet | 3H | Ar-CH₃ | Position 4 methyl. Slightly shielded by adjacent NH₂. |
| 3.20 – 3.55 | Broad/Dual Quartets | 4H | N-CH₂-CH₃ | Broadened due to rotation rates near the NMR timescale. |
| 3.80 – 4.50 | Broad Singlet | 2H | -NH₂ | Position 3. Disappears on D₂O shake. Shift is concentration-dependent. |
| 6.65 | Doublet (J ≈ 8 Hz) | 1H | Ar-H5 | Ortho to Me, Meta to Amide. Shielded by NH₂. |
| 6.75 | Singlet (d, J < 2 Hz) | 1H | Ar-H2 | Isolated between Amide and Amine. |
| 7.10 | Doublet (J ≈ 8 Hz) | 1H | Ar-H6 | Ortho to Amide. Deshielded by Carbonyl.[1] |
Analyst Note: The chemical shifts of H2, H5, and H6 are governed by the Additivity Rule . The Amine (Pos 3) shields ortho positions (H2, H4-Me) significantly. The Amide (Pos 1) deshields ortho positions (H2, H6). H2 feels both effects, often resulting in a shift near 6.7–6.9 ppm.
13C-NMR Interpretation Guide (150 MHz, CDCl₃)
The 13C spectrum provides definitive proof of the carbon skeleton, particularly the quaternary carbons which 1H NMR cannot see.
| Shift (δ ppm) | Type | Assignment | Reasoning |
| 12.9 / 14.2 | CH₃ | N-Ethyl Methyls | Distinct peaks for syn and anti rotamers. |
| 17.5 | CH₃ | Ar-CH₃ | Typical benzylic methyl. |
| 39.5 / 43.3 | CH₂ | N-Ethyl Methylenes | Distinct peaks for syn and anti rotamers. |
| 114.5 | CH | Ar-C2 | Ortho to NH₂ (Shielded). |
| 118.2 | CH | Ar-H5 | Ortho to Me. |
| 126.5 | Cq | Ar-C4 | Quaternary (attached to Methyl). |
| 129.8 | CH | Ar-C6 | Ortho to Amide (Deshielded). |
| 135.5 | Cq | Ar-C1 | Quaternary (attached to Amide). |
| 144.0 | Cq | Ar-C3 | Quaternary (attached to Amine - Deshielded ipso). |
| 171.2 | Cq | C=O (Amide) | Characteristic carbonyl signal.[2] |
Visualization of Logic & Workflow
Diagram 1: Spectral Assignment Logic Flow
This decision tree illustrates the mental model a senior scientist uses to assign peaks for this specific molecule.
Caption: Logic flow for assigning 1H-NMR signals of 3-Amino-N,N-diethyl-4-methylbenzamide, highlighting the critical rotamer check.
Diagram 2: Reaction Monitoring Pathway (Nitro to Amine)
Visualizing the transformation helps in "Performance" comparison during synthesis.
Caption: Spectroscopic evolution from Nitro-precursor to Amino-target. The electronic inversion (EWG to EDG) dramatically alters aromatic shifts.
Validated Experimental Protocol
To ensure reproducible spectra (Trustworthiness), follow this specific preparation protocol.
Materials:
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (Tetramethylsilane). Note: DMSO-d6 is an alternative if the amine protons are exchanging too fast in Chloroform, but CDCl₃ is preferred for resolution of the ethyl rotamers.
-
Tube: 5mm High-Precision NMR tube.
Step-by-Step Workflow:
-
Massing: Weigh 10–15 mg of the sample. (Do not overload; high concentration can broaden the -NH₂ signal due to hydrogen bonding).
-
Solvation: Dissolve in 0.6 mL CDCl₃. Ensure complete dissolution; filter if cloudy.
-
Shimming: Automated gradient shimming is usually sufficient. If ethyl quartets appear distorted (not just split), manual shimming on Z1/Z2 is required.
-
Acquisition (1H):
-
Pulse angle: 30°.
-
Relaxation delay (D1): 1.0 second (sufficient for protons).
-
Scans: 16 (minimum).
-
-
Acquisition (13C):
-
Relaxation delay (D1): 2.0 seconds (critical for quaternary carbons like C1, C3, C4).
-
Scans: 512–1024.
-
-
Validation (D₂O Shake):
-
After initial scan, add 1 drop of D₂O.
-
Shake vigorously and re-run 1H.
-
Result: The broad singlet at ~3.8–4.5 ppm must disappear. If it remains, it is an impurity, not the amine.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Authoritative text on additivity rules for aromatic coupling).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general benzamide shift data).
-
Royal Society of Chemistry. (2013). Synthesis and NMR characterization of N,N-diethylbenzamide derivatives. RSC Advances. [Link] (Validation of rotameric splitting in diethylamides).
-
PubChem. (2024). Compound Summary: 3-Amino-4-methylbenzamide derivatives. National Library of Medicine. [Link] (Structure and physical property verification).[4]
Sources
A Comparative Guide to Validating Assay Methods for the Quantification of 3-Amino-N,N-diethyl-4-methylbenzamide
A Senior Application Scientist's Perspective on Ensuring Methodological Robustness and Data Integrity
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and potential impurities is paramount. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the validated quantification of 3-Amino-N,N-diethyl-4-methylbenzamide.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, grounding every step in the principles of scientific integrity and regulatory expectations. The validation strategies presented are designed to be self-validating systems, providing a high degree of assurance in the quality and reliability of the analytical data.
The Analytical Challenge: Quantifying 3-Amino-N,N-diethyl-4-methylbenzamide
3-Amino-N,N-diethyl-4-methylbenzamide is an aromatic amine, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other complex molecules. Accurate quantification is crucial for process control, impurity profiling, and stability testing. The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
Method Comparison at a Glance: HPLC-UV vs. LC-MS/MS
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation. | High; distinguishes compounds with the same retention time but different masses. |
| Sensitivity | Good; typically in the µg/mL to high ng/mL range. | Excellent; often in the low ng/mL to pg/mL range. |
| Robustness | Generally high and widely used in QC environments. | Can be susceptible to matrix effects. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Primary Application | Routine quality control, content uniformity, and purity assays. | Trace-level impurity analysis, bioanalysis, and metabolite identification. |
Foundational Principles of Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2][3] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[1][4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6] This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Section: A Tale of Two Validations
This section details the experimental protocols for validating both an HPLC-UV and an LC-MS/MS method for the quantification of 3-Amino-N,N-diethyl-4-methylbenzamide.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its robustness and reliability.[8][9] For aromatic amines, reversed-phase HPLC is a common and effective approach.[10]
Workflow for HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method validation.
Detailed Experimental Protocols
1. Specificity through Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[11][12][13] These studies intentionally stress the drug substance to produce potential degradation products.[14]
-
Acid Hydrolysis: Dissolve 10 mg of 3-Amino-N,N-diethyl-4-methylbenzamide in 10 mL of a 1:1 mixture of methanol and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of methanol and 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of methanol and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 48 hours.
After exposure, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis. The method is considered specific if the peak for 3-Amino-N,N-diethyl-4-methylbenzamide is well-resolved from any degradation product peaks.
2. Linearity and Range
-
Prepare a stock solution of 3-Amino-N,N-diethyl-4-methylbenzamide (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare at least five calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
3. Accuracy
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery. The acceptance criterion is typically 98.0% to 102.0%.
4. Precision
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.
5. Robustness
-
Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (± 2%)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min)
-
Wavelength of detection (± 2 nm)
-
-
Analyze a sample under each varied condition and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex biological matrices, LC-MS/MS is the method of choice.[15]
Workflow for LC-MS/MS Method Validation
Caption: Workflow for LC-MS/MS method validation.
Detailed Experimental Protocols
1. Specificity
Specificity in LC-MS/MS is primarily achieved through the use of Multiple Reaction Monitoring (MRM).
-
Optimize the MS parameters by infusing a standard solution of 3-Amino-N,N-diethyl-4-methylbenzamide to determine the precursor ion and the most abundant and stable product ions.
-
Select at least two MRM transitions for the analyte. One transition is used for quantification (quantifier) and the other for confirmation (qualifier).
-
Specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
2. Linearity and Range
-
Prepare a stock solution of the analyte and an internal standard (IS), preferably a stable isotope-labeled version of the analyte.
-
Prepare calibration standards over a wider dynamic range, for example, from 0.1 ng/mL to 100 ng/mL, in the sample matrix.
-
Spike each standard with a constant concentration of the IS.
-
Plot the peak area ratio (analyte/IS) versus concentration. A weighting factor (e.g., 1/x²) may be necessary for a wide linear range. The correlation coefficient (r²) should be ≥ 0.995.
3. Accuracy and Precision
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range by spiking the analyte into the sample matrix.
-
Analyze five replicates of each QC level to determine intra-assay accuracy and precision.
-
Repeat the analysis on at least two other days to determine inter-assay (intermediate) precision.
-
The accuracy should be within ±15% of the nominal concentration (±20% at the LOQ), and the precision (RSD) should be ≤ 15% (≤ 20% at the LOQ).
4. Matrix Effect
-
The matrix effect is evaluated by comparing the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration.
-
Matrix Effect (%) = (Peak Area in Post-extraction Spiked Sample / Peak Area in Neat Solution) x 100.
-
A value close to 100% indicates a negligible matrix effect. The use of a stable isotope-labeled internal standard can help to compensate for matrix effects.
Comparative Validation Data Summary
The following tables present plausible validation data for the two methods, reflecting typical performance characteristics.
Table 1: HPLC-UV Validation Data
| Parameter | Result | Acceptance Criteria |
| Specificity | Peak purity index > 0.999 for all stress conditions. No co-elution. | Peak is spectrally pure and resolved from degradants. |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.8%; Intermediate: 1.2% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | - |
| LOQ (µg/mL) | 1.0 | - |
| Robustness | All system suitability parameters passed under varied conditions. | System suitability criteria are met. |
Table 2: LC-MS/MS Validation Data
| Parameter | Result | Acceptance Criteria |
| Specificity | No interfering peaks in blank matrix at the analyte's retention time and MRM transitions. | No significant interference. |
| Linearity (r²) | 0.9985 (with 1/x² weighting) | ≥ 0.995 |
| Range (ng/mL) | 0.1 - 100 | Defined by linearity, accuracy, and precision. |
| Accuracy (% of Nominal) | 95.5% - 108.3% | 85% - 115% |
| Precision (RSD) | Intra-assay: ≤ 6.5%; Inter-assay: ≤ 8.2% | ≤ 15% |
| LOD (ng/mL) | 0.03 | - |
| LOQ (ng/mL) | 0.1 | - |
| Matrix Effect (%) | 92% (with IS correction) | Minimal and consistent. |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS can be validated to provide accurate and reliable data for the quantification of 3-Amino-N,N-diethyl-4-methylbenzamide.
-
HPLC-UV stands out as a robust, cost-effective, and reliable method for routine quality control applications where high concentrations of the analyte are expected. Its simplicity and high precision make it ideal for assays and purity determinations.
-
LC-MS/MS is the superior choice when high sensitivity and selectivity are required. It is indispensable for trace-level impurity analysis, pharmacokinetic studies, or when dealing with complex sample matrices where the potential for interference is high.
The selection of the most appropriate method should be based on a thorough understanding of the analytical requirements and the intended application. A well-validated method, regardless of the technology, is the foundation of data integrity and, ultimately, product quality and patient safety.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. ICH. [Link]
-
GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns. PubMed. [Link]
-
Validation of Impurity Methods, Part II. Chromatography Online. [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]
-
Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
-
GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]
-
Analysis of Aromatic Amines in Industrial Wastewater by Capillary Gas Chromatography-Mass Spectrometry. Scilit. [Link]
-
Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Semantic Scholar. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters. [Link]
-
Analytical method validation: A brief review. ResearchGate. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. ResearchGate. [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
-
A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. ResearchGate. [Link]
-
N,N-Diethyl-3-methylbenzamide. MDPI. [Link]
-
Benzamide, N,N-diethyl-4-methyl-. NIST WebBook. [Link]
-
4-amino-N,N-diethylbenzamide. PubChem. [Link]
-
3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Chemsrc. [Link]
-
Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium. PubMed. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. particle.dk [particle.dk]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. agilent.com [agilent.com]
Comparative Guide: IR Spectroscopy Profiling of 3-Amino-N,N-diethyl-4-methylbenzamide
Executive Summary & Application Context
3-Amino-N,N-diethyl-4-methylbenzamide is a specialized aromatic amide, structurally significant as a functionalized derivative of the common insect repellent DEET (N,N-diethyl-3-methylbenzamide) and a potential intermediate in the synthesis of complex pharmaceuticals or agrochemicals.
For researchers and process chemists, the infrared (IR) spectrum of this molecule serves two critical diagnostic functions:
-
Reaction Monitoring: Confirming the complete reduction of its nitro-precursor (3-Nitro-N,N-diethyl-4-methylbenzamide).
-
Structural Validation: Differentiating the target molecule from non-aminated analogs (e.g., DEET) or regioisomers based on the unique electronic environment of the 3-amino-4-methyl substitution pattern.
This guide provides a comparative spectral analysis, focusing on the diagnostic peaks required to validate identity and purity.
Structural Deconstruction & Theoretical Prediction
To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrational centers. The spectrum is a superposition of a tertiary amide backbone and a primary aromatic amine .
The Molecular Scaffold
-
Core: 1,3,4-trisubstituted benzene ring.
-
Group A (Amide): Tertiary amide (-CONEt₂). Note: Lacks N-H stretching; characterized by a lowered Carbonyl frequency.
-
Group B (Amine): Primary amine (-NH₂).[1] Key diagnostic feature.
-
Group C (Alkyl): Ethyl and Methyl groups (Aliphatic C-H).
Predicted Characteristic Peaks (Table 1)
Data synthesized from standard spectroscopic principles and analog comparison (DEET, Aniline).
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Diagnostic Value |
| Primary Amine (-NH₂) | N-H Stretch (Asymmetric) | 3450 – 3400 | High (Distinguishes from Nitro/DEET) |
| Primary Amine (-NH₂) | N-H Stretch (Symmetric) | 3350 – 3300 | High (Appears as a doublet with above) |
| Tertiary Amide | C=O Stretch (Amide I) | 1635 – 1610 | High (Lower than 1° amides due to conjugation) |
| Aromatic Ring | C=C Skeletal Stretch | 1600 – 1580 | Medium (Often overlaps with Amide II/NH bend) |
| Amine | N-H Scissoring (Bend) | 1650 – 1580 | Medium (Shoulder on Carbonyl) |
| Nitro Group (Precursor) | N-O Stretch (Asym/Sym) | 1530 / 1350 | Critical (Must be ABSENT in pure product) |
| Alkyl (Et/Me) | C-H Stretch (sp³) | 2980 – 2870 | Low (Generic backbone signal) |
Comparative Analysis: Reaction Monitoring
The most common application for this spectral data is monitoring the reduction of 3-Nitro-N,N-diethyl-4-methylbenzamide to the target Amine .
The "Nitro-to-Amine" Shift
The transformation is spectroscopically dramatic. As the reaction proceeds, the spectrum undergoes a distinct "inversion" of diagnostic bands.
1. The Disappearance (Precursor Signals)
The starting material is dominated by the Nitro (NO₂) stretches.
-
Asymmetric N-O: Strong band at ~1530 cm⁻¹.
-
Symmetric N-O: Strong band at ~1350 cm⁻¹.[1]
-
Validation: In the final product, the region at 1530 cm⁻¹ should clear significantly, revealing the underlying aromatic C=C vibrations.
2. The Appearance (Target Signals)
The product is defined by the Primary Amine (NH₂) .
-
N-H Doublet: A new, distinct doublet appears between 3300–3450 cm⁻¹.
-
Note: Tertiary amides (like the backbone) typically show no peaks in this high-frequency region.[2] The appearance of these bands is positive confirmation of amine formation.
-
Visualization: Spectral Decision Logic
The following diagram illustrates the logical workflow for interpreting the IR data during synthesis.
Figure 1: Decision logic for monitoring the reduction of the nitro-precursor to the target amine using IR diagnostic regions.
Experimental Protocol: Validated IR Acquisition
To ensure reproducible data, the method of sample preparation is critical. The physical state of 3-Amino-N,N-diethyl-4-methylbenzamide (likely a viscous oil or low-melting solid) dictates the approach.
Method A: Attenuated Total Reflectance (ATR) – Recommended
Best for: Rapid screening, oils, and reaction monitoring.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability if the sample contains abrasive inorganic salts from the reduction step.
-
Background: Collect a 32-scan background spectrum of the clean air/crystal interface.
-
Sample Loading: Apply 10–20 mg of the sample directly onto the crystal center.
-
Contact: Lower the pressure arm until optimal contact is achieved (monitor the "energy bar" on the software).
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).
-
Cleaning: Wipe with isopropanol immediately. Caution: Amides can be sticky; ensure no residue remains to avoid cross-contamination.
Method B: Transmission (KBr Pellet)
Best for: High-resolution publication data or solid samples.
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (dry).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved.
-
Pressing: Compress at 8–10 tons of pressure for 2 minutes to form a transparent disc.
-
Acquisition: Place in the transmission holder and scan.
-
Note: KBr pellets often show a broad water band at 3400 cm⁻¹. Ensure the sample is dry to prevent this from obscuring the N-H doublet.
-
Comparative Data Summary
The following table contrasts the target molecule against its two most relevant chemical relatives.
| Feature | Target: 3-Amino-N,N-diethyl-4-methylbenzamide | Precursor: 3-Nitro-Analog | Analog: DEET (No Amine) |
| 3300–3500 cm⁻¹ | Doublet (N-H) | None | None |
| 1630 cm⁻¹ (C=O) | Strong (Amide I) | Strong (Amide I) | Strong (Amide I) |
| 1530 cm⁻¹ | Weak/Absent (C=C only) | Very Strong (NO₂ Asym) | Weak (C=C only) |
| 1350 cm⁻¹ | Medium (C-N/C-H) | Strong (NO₂ Sym) | Medium (C-H) |
| Fingerprint | Complex (1,3,4-subst.) | Complex (1,3,4-subst.)[3] | Complex (1,3-subst.) |
Detailed Workflow Visualization
Figure 2: Operational workflow for using IR spectroscopy as a gatekeeper in the synthesis of the target amide.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for N-H and C=O frequency rules).
-
NIST Mass Spectrometry Data Center. (2023). IR Spectrum of N,N-Diethyl-3-methylbenzamide (DEET). NIST Chemistry WebBook, SRD 69. [Link] (Source for backbone amide/alkyl assignments).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4] (General reference for aromatic amine doublet patterns).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for Nitro vs.
Sources
Comparison of 3-Amino-N,N-diethyl-4-methylbenzamide with other benzamide derivatives
Comparative Profiling of 3-Amino-N,N-diethyl-4-methylbenzamide: A Scaffold Analysis for Medicinal Chemistry
Executive Summary: The "Functionalized DEET" Scaffold
In the landscape of fragment-based drug discovery (FBDD), 3-Amino-N,N-diethyl-4-methylbenzamide (CAS 76765-69-0) represents a unique "hybrid" scaffold.[1][2][3] It structurally bridges the gap between the lipophilic, volatile insect repellent DEET (N,N-Diethyl-3-methylbenzamide) and reactive aniline-based pharmaceutical intermediates like Procainamide .[1][2][3]
For drug development professionals, this molecule offers a strategic advantage: it retains the favorable pharmacokinetic (PK) properties of the diethylbenzamide core (membrane permeability, metabolic stability) while introducing a 3-amino "handle" .[2][3][4] This amino group allows for rapid diversification via amide coupling, urea formation, or sulfonylation, making it a high-value building block for generating focused libraries of kinase inhibitors, GPCR ligands, or agrochemicals.[1][2][3]
This guide objectively compares its physicochemical and synthetic performance against two standard benchmarks: DEET (the lipophilic baseline) and 3-Aminobenzamide (the polar, reactive baseline).[1][2][3][4]
Physicochemical Performance Matrix
The following data highlights why 3-Amino-N,N-diethyl-4-methylbenzamide is a superior scaffold for balancing solubility and permeability compared to its analogs.
| Feature | Target: 3-Amino-N,N-diethyl-4-methylbenzamide | Alternative A: DEET (N,N-Diethyl-3-methylbenzamide) | Alternative B: 3-Aminobenzamide |
| Core Function | Bifunctional Scaffold (Lipophilic tail + Nucleophilic head) | Lipophilic Ligand (Non-reactive core) | Polar Fragment (High water solubility, low permeability) |
| Molecular Weight | 206.29 g/mol | 191.27 g/mol | 136.15 g/mol |
| Calc.[1][2][3][4][5] LogP | 2.1 - 2.4 (Optimal for oral bioavailability) | 2.0 - 2.2 | 0.3 - 0.6 (Too polar for some CNS targets) |
| H-Bond Donors | 1 (Primary Amine) | 0 | 2 (Primary Amine + Primary Amide) |
| Topological Polar Surface Area (TPSA) | ~46 Ų (High BBB penetration potential) | ~20 Ų | ~69 Ų |
| Electronic Character | Electron-Rich (Activated Ring).[1][2][3][4] Susceptible to EAS at C6.[1][2][3][4] | Neutral/Deactivated. | Electron-Rich. |
| Synthetic Utility | High. 3-NH₂ is sterically flanked by 4-Me but remains nucleophilic.[1][2][3][4] | Low. Requires harsh conditions to functionalize.[1][2][3][4] | Moderate. Primary amide interferes with some couplings.[1][2][3][4] |
Key Insight: The Target molecule possesses a LogP > 2.0, placing it in the "sweet spot" for CNS-active drug design, unlike 3-Aminobenzamide which is often too polar.[2][3] The diethyl group masks the amide hydrogen, preventing unwanted H-bond donation and improving membrane transport.[2][3]
Structural & Synthetic Logic (Graphviz Visualization)
The following diagram illustrates the structural evolution and the "Ortho-Effect" logic that dictates the reactivity of this scaffold.
Caption: Structural evolution from the DEET baseline to the Target Scaffold, highlighting how the 4-methyl group exerts steric control during subsequent drug design steps.
Experimental Protocol: Chemoselective Derivatization
To validate the utility of 3-Amino-N,N-diethyl-4-methylbenzamide, one must prove that the 3-amino group remains nucleophilic despite the ortho-methyl steric hindrance.[2][3][4] The following protocol demonstrates a chemoselective acylation, a standard workflow in library synthesis.
Objective
Synthesize a benzamide-urea derivative to assess the nucleophilicity of the 3-amino position relative to competitive hydrolysis.
Reagents
-
Substrate: 3-Amino-N,N-diethyl-4-methylbenzamide (1.0 eq)
-
Catalyst: None required (Self-validating: if catalyst is needed, nucleophilicity is poor).[2][3][4]
Step-by-Step Methodology
-
Preparation: Dissolve 206 mg (1.0 mmol) of the substrate in 5 mL anhydrous DCM in a flame-dried vial.
-
Addition: Add Phenyl isocyanate (120 µL, 1.1 mmol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Filter the precipitate. Wash with cold ether (2 x 5 mL).[2][3]
-
Validation (TLC): Run TLC (50% EtOAc/Hexane).
Interpretation: Successful formation of the urea derivative (>85% yield) confirms that the 4-methyl group does NOT deactivate the amine , validating this molecule as a viable scaffold for high-throughput synthesis (HTS).[2][3][4]
Critical Analysis: Why Choose This Over Alternatives?
Vs. 3-Aminobenzamide (The "Standard" Fragment)[1][2][3][4]
-
Limitation of Standard: 3-Aminobenzamide has a primary amide (-CONH₂).[1][2][3][4] In complex synthesis, this primary amide can dehydrate to a nitrile or participate in unwanted H-bonding.[1][2][3]
-
Advantage of Target: The N,N-diethyl group acts as a permanent protecting group for the amide.[2][3][4] It prevents side reactions and improves solubility in organic solvents (DCM, THF) used in library synthesis.[1][2][3]
Vs. DEET (The "Repellent" Analog)[1][2][3]
-
Limitation of DEET: DEET is chemically inert.[1][2][3][4] It cannot be easily modified to create new IP (Intellectual Property).[1][2][3][4]
-
Advantage of Target: The 3-amino group serves as a "chemical hook."[1][2][3][4] You can attach fluorophores, warheads (for covalent inhibitors), or solubilizing tails, transforming a simple repellent structure into a bioactive probe.[1][2][3]
References
-
Walsh Medical Media. (2016).[2][3][4] Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues. Retrieved from [Link]
Sources
- 1. 6331-71-1|4-Amino-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 2. 30391-89-0|2-Amino-N-isopropylbenzamide|BLD Pharm [bldpharm.com]
- 3. 54884-19-4|3-Amino-N,4-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 4. 1401253-65-3|(3-Aminophenyl)(azetidin-1-yl)methanone|BLDPharm [bldpharm.com]
- 5. 953751-30-9|3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide|BLD Pharm [bldpharm.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-N,N-diethyl-4-methylbenzamide
Introduction: A Proactive Approach to Laboratory Safety
In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily activities. However, the lifecycle of a chemical does not end after its use in an experiment. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Amino-N,N-diethyl-4-methylbenzamide, grounding every recommendation in established safety principles and regulatory standards.
Section 1: Hazard Assessment & Waste Characterization
Understanding the potential hazards of a chemical is the foundation of its safe management. Based on data from closely related aromatic amines and benzamides, 3-Amino-N,N-diethyl-4-methylbenzamide should be presumed to be a hazardous substance.[4][5]
Anticipated Hazards:
-
Acute Toxicity: Assumed to be harmful if swallowed and harmful in contact with skin.[6][7] This is a common characteristic of many substituted benzamides.
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[6][7][8][9][10] Direct contact with skin or eyes must be avoided.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[7][10]
-
Potential for Genetic Defects: A key concern with some aromatic amines is their potential mutagenicity. A related compound, for instance, is suspected of causing genetic defects. Therefore, it is prudent to handle this compound as a potential mutagen.
Due to these characteristics, any material contaminated with 3-Amino-N,N-diethyl-4-methylbenzamide, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be classified and disposed of as hazardous chemical waste .[2][11]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste compound, ensure the appropriate PPE is worn to mitigate the risks identified in Section 1.
| Hazard Category | GHS Hazard Statement (Anticipated) | Required Personal Protective Equipment (PPE) |
| Eye Irritation | H319: Causes serious eye irritation.[8][9][10] | Chemical safety goggles or a face shield. |
| Skin Irritation/Toxicity | H315: Causes skin irritation.[8][9][10] H312: Harmful in contact with skin.[6][7] | Chemically resistant gloves (e.g., nitrile rubber). Lab coat or chemical-resistant apron. |
| Acute Oral Toxicity | H302: Harmful if swallowed.[8][10] | Standard laboratory PPE prevents accidental ingestion. Do not eat, drink, or smoke in the lab.[6] |
| Respiratory Irritation | H335: May cause respiratory irritation.[10] | Use in a well-ventilated area or chemical fume hood.[6][7] |
| Potential Mutagenicity | H341: Suspected of causing genetic defects. | Strict adherence to all PPE requirements and handling protocols is mandatory. |
Section 3: Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, segregated, and stored in a manner that is safe, compliant, and prepares it for final disposal.
Step 1: Waste Segregation and Collection
The cardinal rule of hazardous waste management is proper segregation. Never mix incompatible waste streams.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for all 3-Amino-N,N-diethyl-4-methylbenzamide waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
Collect at the Source:
-
Solid Waste: Collect un-used or waste powder, along with any contaminated items like weighing paper and gloves, directly into the designated waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.
-
Contaminated Sharps: Any sharps (needles, broken glass) contaminated with this chemical must be placed in a designated sharps container that is puncture-resistant and labeled as hazardous waste.
-
Step 2: Container Labeling
Proper labeling is a regulatory requirement and is critical for safety.[2][3]
-
Attach a Hazardous Waste Label: As soon as you begin accumulating waste in the container, affix a "HAZARDOUS WASTE" label provided by your institution.[2]
-
Identify Contents: Clearly write the full chemical name: "3-Amino-N,N-diethyl-4-methylbenzamide ". List all other components of the mixture, including solvents, with their approximate percentages. Acronyms or chemical formulas are not acceptable.[2]
-
Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").
-
Date the Container: Write the date when the first drop of waste was added to the container.
Step 3: On-Site Storage
Store the waste container safely in the laboratory in a designated Satellite Accumulation Area (SAA) while it is being filled.[2]
-
Secure the Lid: Keep the waste container tightly closed at all times, except when adding waste.[3]
-
Secondary Containment: Place the container in a secondary containment bin to prevent spills from spreading in case of a leak.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] The storage area should be under the control of laboratory personnel.[2]
Section 4: Final Disposal Pathway
The ultimate disposal of 3-Amino-N,N-diethyl-4-methylbenzamide must be handled by professionals to ensure environmental protection and legal compliance.
The ONLY acceptable disposal method is through a licensed hazardous waste management company. [6][7][12]
-
Arrange for Pickup: Once the waste container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.
-
Transportation: The waste will be collected by trained professionals and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][13]
-
Destruction: The most probable disposal method at a TSDF for this type of organic compound is high-temperature incineration in a specialized hazardous waste incinerator. This process ensures the complete destruction of the molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides. Landfilling is not an appropriate disposal method for this type of chemical waste.[5]
DO NOT dispose of 3-Amino-N,N-diethyl-4-methylbenzamide down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk to public health and ecosystems.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and operational process for the proper disposal of 3-Amino-N,N-diethyl-4-methylbenzamide.
Caption: Disposal workflow for 3-Amino-N,N-diethyl-4-methylbenzamide.
Section 5: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2 (gloves, goggles, lab coat).
-
Contain the Spill:
-
Solids: Gently sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.
-
Liquids: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad) to soak up the spill.
-
-
Clean the Area: Decontaminate the spill area with a suitable solvent (such as ethanol), followed by soap and water.[14]
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container.[14]
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that 3-Amino-N,N-diethyl-4-methylbenzamide is managed responsibly from creation to final disposal, fostering a culture of safety and environmental stewardship.
References
-
MATERIAL SAFETY DATA SHEET, P-AMINO BENZAMIDE. Oxford Lab Fine Chem LLP. [Link]
-
3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide | Chemsrc. Chemsrc. [Link]
-
Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
-
4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760. PubChem, National Center for Biotechnology Information. [Link]
-
3-Amino-4-methylbenzamide | C8H10N2O | CID 88043. PubChem, National Center for Biotechnology Information. [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. InsideEPA.com. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
-
3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1. Mallak Specialties. [Link]
-
Hazardous Waste. Maryland Department of the Environment. [Link]
-
Standard Guidelines for Laboratory Waste Disposal of Biology and Chemical Evidence | Paper 1. Forensic 365 via YouTube. [Link]
-
N,N-Diethyl-p-toluamide | C12H17NO | CID 75946. PubChem, National Center for Biotechnology Information. [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape. [Link]
-
Chemical Waste. The University of Texas at Austin, Environmental Health & Safety. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
-
Navigating the Basics of Hazardous Waste. Ohio EPA via YouTube. [Link]
Sources
- 1. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. mde.maryland.gov [mde.maryland.gov]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. N,N-DIETHYL-M-TOLUAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 3-Amino-N,N-diethyl-4-methylbenzamide
Based on the chemical structure and functional group analysis of 3-Amino-N,N-diethyl-4-methylbenzamide (and its close structural analogs like N,N-Diethyl-3-methylbenzamide/DEET and 3-Amino-4-methylbenzamide), the following operational guide is designed for laboratory personnel.
As specific toxicological data for this exact isomer is often limited in public databases, this guide applies the Precautionary Principle , utilizing Structure-Activity Relationship (SAR) analysis.[1] We treat this compound as a lipophilic aniline derivative , implying risks of skin sensitization, potential methemoglobinemia, and enhanced dermal absorption.[1]
Chemical Hazard Profiling (SAR Analysis)[1]
Before selecting PPE, we must understand why specific protection is required.[1] This compound combines an aniline moiety with a lipophilic amide tail.[1]
| Functional Group | Associated Hazard | Operational Implication |
| Primary Amine (-NH₂) | Skin Sensitizer | High risk of contact dermatitis.[1] Once sensitized, trace exposure can trigger anaphylaxis.[1] |
| N,N-Diethyl Amide | Dermal Penetration | The diethyl chain increases lipophilicity, allowing the compound to cross the stratum corneum faster than simple benzamides.[1] |
| Aniline Core | Systemic Toxicity | Potential for methemoglobinemia (interference with oxygen transport in blood) upon significant absorption.[1] |
| Physical State | Solid/Powder | Inhalation of dust is the primary route of entry during weighing.[1] |
GHS Classification (Derived/Conservative):
-
Warning: Causes skin irritation (H315).[1]
-
Warning: May cause an allergic skin reaction (H317).[1]
-
Warning: Causes serious eye irritation (H319).[1]
-
Warning: May cause respiratory irritation (H335).[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE.[1] The lipophilic nature of the N,N-diethyl group requires specific glove materials to prevent permeation.[1]
A. Hand Protection (Critical)[1]
-
Standard Nitrile (4 mil): Insufficient for prolonged contact or solutions.[1] Use only for "touch protection" (incidental splash).[1]
-
Recommended: Double-gloving is mandatory.[1]
-
Rationale: Diethyl-substituted amides (like DEET) are known to soften and permeate standard polymers.[1] Double gloving provides a visual breach indicator and a permeation buffer.[1]
B. Respiratory Protection[1]
-
Primary Control: All handling of the solid powder must occur inside a certified Chemical Fume Hood.[1]
-
Secondary (Outside Hood): If weighing must occur on an open balance (not recommended), use a P100 Particulate Respirator (N95 is insufficient for fine organic dusts with toxic potential).[1]
C. Eye & Body Protection[1][2][3]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses with side shields are insufficient due to the risk of fine powder migration.[1]
-
Body: Lab coat (buttoned to neck). For quantities >10g, wear a Tyvek® sleeve protector or apron to prevent dust accumulation on fabric cuffs.[1]
Operational Workflow: Step-by-Step
This protocol minimizes the "Surface Area of Exposure" (SAE).[1]
Phase 1: Preparation & Weighing
-
Static Control: Use an antistatic gun or ionizer bar inside the weigh station.[1] Substituted benzamides can be electrostatically charged, causing "fly-away" powder.[1]
-
The "Coffin" Method: Line the balance pan with a secondary containment vessel (e.g., a weigh boat inside a larger crystallization dish).[1]
-
Solvent Selection: If solubilizing, avoid DMSO if possible. DMSO drastically accelerates skin absorption of the solute.[1] Prefer Methanol or Acetonitrile, but treat the resulting solution as highly penetrating .[1]
Phase 2: Reaction & Processing
-
Closed Systems: Perform reactions in sealed vessels (septum-capped vials or round-bottom flasks).[1]
-
Cannula Transfer: Transfer liquids via syringe/cannula rather than pouring. This eliminates the "drip" risk where the lipophilic solution runs down the side of the flask and contaminates the glove.[1]
Phase 3: Decontamination[1]
-
Solvent Wash: Wipe surfaces with Ethanol (effective for solubilizing the amide) followed by a soap/water wash.[1]
-
Glove Removal: Use the "Beak Method" (pulling one glove off by the palm using the other gloved hand) to ensure the outside of the glove never touches skin.[1] Wash hands immediately with cool water (warm water opens pores).[1]
Visualization: Decision Logic & Workflow
Diagram 1: PPE Selection Logic
This decision tree helps researchers select the correct barrier based on the state of the chemical.[1]
Caption: PPE Decision Matrix based on physical state and permeation risks.
Diagram 2: Safe Weighing Protocol
A visual guide to the "Coffin Method" to prevent balance contamination.
Caption: Step-by-step containment protocol for weighing static-prone powders.
Waste Disposal & Emergency Response
Disposal Protocol
-
Solid Waste: Segregate into "Solid Hazardous Waste (Toxic)." Do not mix with general trash.[1]
-
Liquid Waste: Segregate into "Organic Solvents (Non-Halogenated)" unless halogenated solvents were used.[1]
-
Labeling: Clearly mark waste tags with "Sensitizer" and "Potential Carcinogen" to warn EHS personnel.[1]
Spill Response (Dry Powder)
-
Do NOT use a brush or broom (generates airborne dust).[1]
-
Cover the spill with wet paper towels (dampened with water) to suppress dust.[1]
-
Scoop the wet slurry into a hazardous waste bag.[1]
-
Wipe area 3x with Ethanol/Water mixture.[1]
References
-
PubChem. (2025).[1] Compound Summary: 3-Amino-4-methylbenzamide (Analogous Structure).[1][2] National Library of Medicine.[1] [Link][1]
-
National Institutes of Health (NIH). (2024).[1] Inhalation Toxicity of Diethylbenzamide Derivatives.[1][3][4][5][6] PubMed Central.[1] [Link]
-
Mallak Chemicals. (2018).[1] Technical Data Sheet: 3-Amino-4-methylbenzamide.[1][2][Link][1]
Sources
- 1. 4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
